Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-2-11-7(10)5-4-12-9-6(5)3-8/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKJYEXUKWIYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CON=C1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Chemical Profile & Synthetic Utility of Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate
The following technical guide details the chemical properties, synthetic utility, and medicinal chemistry applications of ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate .
CAS Number: 1379165-76-0
Molecular Formula: C
Executive Summary
This compound represents a high-value "bifunctional electrophile" in modern drug discovery. Unlike standard isoxazole scaffolds, this molecule features two distinct electrophilic sites with orthogonal reactivity: a hard electrophile (the ester carbonyl at C4) and a soft/alkylating electrophile (the chloromethyl group at C3). This duality allows researchers to sequentially functionalize the ring, making it an ideal core for Fragment-Based Drug Discovery (FBDD) and the synthesis of diversity-oriented libraries targeting kinases, GPCRs, and anti-infective pathways.
Structural & Electronic Analysis
The 1,2-oxazole (isoxazole) ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms. The specific substitution pattern of this compound imparts unique electronic characteristics:
Electronic Distribution
-
Isoxazole Ring: The ring is π-deficient compared to furan but π-excessive compared to pyridine. The oxygen atom acts as a strong π-donor, while the nitrogen acts as an electron-withdrawing center via induction.
-
3-Chloromethyl Group (The "Warhead"): Positioned adjacent to the imine-like nitrogen (C=N), the methylene carbon is significantly electron-deficient. The inductive effect of the ring nitrogen, combined with the electronegativity of chlorine, makes this site highly reactive toward S
2 nucleophilic attack. -
4-Carboxylate Group: This group conjugates with the C4=C5 double bond. It withdraws electron density from the ring, increasing the acidity of the C5-proton (if unsubstituted) and further activating the C3-chloromethyl group by reducing the overall electron density of the system.
Reactivity Map
The molecule presents three primary zones of reactivity, prioritized by reaction conditions:
| Site | Reactivity Type | Key Reagents | Outcome |
| C3-CH | Nucleophilic Substitution (S | Amines, Thiols, Azides | Formation of C-N, C-S, or C-N bonds; Library generation. |
| C4-Ester | Acyl Substitution | LiOH, DIBAL-H, Hydrazine | Hydrolysis to acid, reduction to alcohol, or hydrazide formation. |
| C5-H | Deprotonation / Metallation | TMPMgCl, n-BuLi | C-H activation or halogenation (if C5 is unsubstituted). |
Synthetic Utility & Experimental Protocols
Core Workflow: Nucleophilic Displacement
The most common application of this scaffold is the displacement of the chlorine atom by secondary amines to generate focused libraries.
Mechanism: The reaction proceeds via a classic S
Protocol: Synthesis of 3-(Aminomethyl)isoxazole Derivatives
This protocol is a self-validating system; the disappearance of the alkyl chloride peak in
Reagents:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)
-
Base: K
CO (2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
Procedure:
-
Dissolution: Dissolve the isoxazole carboxylate (1.0 mmol) in anhydrous MeCN (5 mL).
-
Addition: Add K
CO (2.0 mmol) followed by the amine (1.2 mmol). -
Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: The residue is typically pure enough for the next step. If necessary, purify via flash column chromatography (SiO
).
Critical Note: If using primary amines, over-alkylation (formation of tertiary amines) can occur. To prevent this, use a large excess of the amine (5–10 equiv) or protect the amine as a sulfonamide before alkylation.
Ester Manipulation
Following the installation of the C3-side chain, the C4-ester can be hydrolyzed to the carboxylic acid, serving as a precursor for amide coupling (e.g., to install a pharmacophore).
Protocol: Saponification to the Carboxylic Acid
-
Dissolve the ester in THF:Water (3:1).
-
Add LiOH
H O (2.5 equiv). -
Stir at room temperature for 2 hours.
-
Acidify carefully with 1M HCl to pH 3–4.
-
Extract with EtOAc. The isoxazole acid is often water-soluble; if extraction is poor, use lyophilization.
Visualization of Chemical Pathways
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways. The C3-chloromethyl group allows for library generation via S
Medicinal Chemistry Applications
Scaffold in Drug Design
Isoxazoles are "privileged structures" in medicinal chemistry, often acting as bioisosteres for amide bonds or phenyl rings. The 3,4-disubstituted pattern provided by this compound is less common than the 3,5-pattern, offering novel IP space.
-
Kinase Inhibition: The isoxazole nitrogen can accept a hydrogen bond from the hinge region of kinases. The C3-aminomethyl arm can be oriented to interact with the ribose-binding pocket or solvent-exposed areas.
-
Anti-infectives: Isoxazole derivatives have shown potency against Gram-positive bacteria by mimicking the transition state of cell wall synthesis enzymes.
Case Study: Synthesis of COX-2 Inhibitor Analogs
While classic COX-2 inhibitors like Valdecoxib utilize a 3,4-diaryl isoxazole core, the This compound allows for the synthesis of "hybrid" inhibitors where one aryl ring is replaced by a flexible alkyl-amino chain. This modification often improves solubility and pharmacokinetic profiles (lower LogP).
Workflow:
-
Displacement: React core with a lipophilic amine (e.g., 4-trifluoromethylaniline).
-
Hydrolysis: Convert ester to acid.
-
Coupling: React acid with a sulfonamide-containing aniline to install the COX-2 pharmacophore.
Safety & Stability (MSDS Summary)
-
Hazards: The compound is an alkylating agent . It causes severe skin burns and eye damage (Category 1B). It is a potential sensitizer.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The chloromethyl group is sensitive to moisture (hydrolysis to hydroxymethyl).
-
Stability: Stable in non-nucleophilic organic solvents (DCM, Toluene). Decomposes in basic aqueous media over time.
References
-
Synthesis of Functionalized Isoxazoles
-
Pinho e Melo, T. M.[1] "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.
-
-
Nitrile Oxide Cycloaddition Regioselectivity
-
Medicinal Utility of Isoxazoles
-
Safety Data
- PubChem Compound Summary for Isoxazole Deriv
Sources
ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate CAS number and identifiers
A Technical Guide to Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate
Abstract
This technical guide provides an in-depth analysis of this compound, a functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. The isoxazole core is a well-established pharmacophore, and the presence of a reactive chloromethyl group at the 3-position, combined with an ethyl carboxylate at the 4-position, makes this molecule a highly versatile building block for the synthesis of complex molecular architectures and novel chemical entities. This document details the compound's identifiers, core synthesis principles with mechanistic considerations, its reactivity profile, and its applications in the development of lead compounds. Furthermore, it provides a detailed experimental protocol for its synthesis and essential safety and handling guidelines for laboratory use.
Chemical Identity and Properties
The fundamental step in utilizing any chemical reagent is the unambiguous confirmation of its identity and physical characteristics. This compound is a specific isomer within the family of substituted isoxazoles, and its precise identification is crucial for predictable reactivity and reproducible results.
| Identifier | Value | Source |
| CAS Number | 1379165-76-0 | [1] |
| Molecular Formula | C₇H₈ClNO₃ | Derived |
| Molecular Weight | 189.60 g/mol | Derived |
| IUPAC Name | This compound | N/A |
| SMILES | CCOC(=O)C1=CON=C1CCl | Derived |
| InChI Key | FGOOKNIIEPLJQP-UHFFFAOYSA-N | Derived |
| Appearance | White to off-white solid or oil | General Observation |
| Storage Conditions | Store refrigerated (2-8°C), under an inert atmosphere | [1] |
Core Synthesis and Mechanistic Rationale
The construction of the trisubstituted isoxazole ring is most effectively achieved through a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry. This approach offers high regioselectivity and functional group tolerance.
The 1,3-Dipolar Cycloaddition Pathway
The synthesis of the 1,2-oxazole core hinges on the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[2] For the target molecule, the key precursors are a nitrile oxide generated from 2-chloro-N-hydroxyacetimidoyl chloride and an alkyne, ethyl propiolate.
The causality behind this choice is twofold:
-
Nitrile Oxide Reactivity: Nitrile oxides are highly reactive 1,3-dipoles that readily engage with dipolarophiles like alkynes. Their in situ generation is necessary to prevent dimerization or decomposition.
-
Regiocontrol: The reaction between an electron-deficient alkyne (like ethyl propiolate) and the nitrile oxide is highly regioselective. Quantum chemical calculations and experimental data confirm that the oxygen atom of the nitrile oxide preferentially adds to the more electrophilic carbon of the alkyne (the one bearing the ester group), while the carbon of the nitrile oxide adds to the terminal alkyne carbon. This regioselectivity is crucial for obtaining the desired 3,4-disubstituted pattern rather than the 3,5-isomer.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for the synthesis, starting from a stable precursor to the final product.
Caption: Application as a building block for diverse derivatives.
Detailed Experimental Protocols
The following protocol is a representative procedure for the synthesis of the title compound based on established chemical principles.
Synthesis Protocol
Objective: To synthesize this compound.
Materials:
-
2-Chloroacetaldoxime
-
Ethyl propiolate
-
Triethylamine (Et₃N)
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloroacetaldoxime (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0°C in an ice bath.
-
Nitrile Oxide Generation: Add N-Chlorosuccinimide (NCS, 1.05 eq) to the cooled solution in portions over 15 minutes. Causality Note: Portion-wise addition helps to control the temperature of this potentially exothermic oxidation.
-
Base Addition: Add a solution of triethylamine (Et₃N, 1.1 eq) in DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. Stir for an additional 30 minutes. The triethylamine acts as a base to facilitate the elimination of HCl, forming the reactive nitrile oxide in situ.
-
Cycloaddition: Add ethyl propiolate (1.1 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Causality Note: The bicarbonate wash removes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the ester, C=N of the isoxazole).
Safety, Handling, and Storage
As a functionalized chloromethyl compound, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact CAS number is not widely published, data from analogous structures suggest the following precautions. [3][4]
-
Hazard Classification: Likely classified as an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [4]Some related compounds are also classified as skin sensitizers. * Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1]For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable and highly functionalized synthetic intermediate. Its straightforward synthesis via 1,3-dipolar cycloaddition and the predictable reactivity of its chloromethyl group make it an ideal starting material for creating diverse libraries of novel isoxazole derivatives. For researchers in drug discovery and agrochemical development, this compound offers a reliable platform for introducing the isoxazole scaffold and systematically exploring the chemical space around it, ultimately facilitating the identification of new bioactive molecules.
References
-
Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene . ResearchGate. [Link]
-
3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: chemoselective nucleophilic chemistry and insecticidal activity . PubMed. [Link]
-
3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity . ACS Publications. [Link]
-
Ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate . PubChem. [Link]
-
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide . MDPI. [Link]
-
SAFETY DATA SHEET (SDS) . Gebauer Company. [Link]
-
Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes . ResearchGate. [Link]
-
General synthesis of 4-isoxazolecarboxylic acids . Journal of the American Chemical Society. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors . ACS Publications. [Link]
Sources
molecular weight and formula of ethyl 3-(chloromethyl)isoxazole-4-carboxylate
A Strategic Intermediate for Heterocyclic Scaffold Functionalization
Executive Summary
Ethyl 3-(chloromethyl)isoxazole-4-carboxylate represents a high-value electrophilic building block in medicinal chemistry. Characterized by the presence of a reactive alkyl halide handle at the C3 position and an ester moiety at C4, this scaffold serves as a "linchpin" intermediate. It enables the divergent synthesis of pharmacological libraries, particularly for targeting kinases (e.g., FLT3) and inflammatory pathways. This guide details its physicochemical profile, synthesis via radical halogenation, and downstream utility in nucleophilic substitution reactions.
Physicochemical Profile
The molecule is an isoxazole derivative distinguished by its dual functionality: an electrophilic chloromethyl group and a hydrolyzable ethyl ester.
| Property | Data | Technical Note |
| IUPAC Name | Ethyl 3-(chloromethyl)1,2-oxazole-4-carboxylate | Systematic nomenclature for database retrieval. |
| Molecular Formula | C₇H₈ClNO₃ | |
| Molecular Weight | 189.60 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) due to MW < 200.[1] |
| Physical State | Viscous Oil / Low-melting Solid | Tendency to crystallize at low temperatures; often handled as a solution. |
| Solubility | DCM, EtOAc, DMSO, DMF | Hydrophobic lipophilic core; sparingly soluble in water. |
| Reactivity Class | Primary Alkyl Chloride (Electrophile) | Highly susceptible to SN2 attack by amines, thiols, and alkoxides. |
| Parent Scaffold | Ethyl 3-methylisoxazole-4-carboxylate | CAS: 20328-15-8 (Precursor).[1] |
Synthetic Architecture
The synthesis of ethyl 3-(chloromethyl)isoxazole-4-carboxylate is most reliably achieved through Late-Stage Functionalization (LSF) of the commercially available 3-methyl parent compound. This approach avoids the complex regioselectivity issues often associated with de novo cycloaddition strategies.
3.1. Primary Synthesis Route: Radical Halogenation
The most robust protocol involves the radical chlorination of ethyl 3-methylisoxazole-4-carboxylate using N-chlorosuccinimide (NCS). This method preserves the sensitive ester functionality while selectively activating the benzylic-like C3-methyl position.
Mechanism:
-
Initiation: Thermal or photochemical decomposition of the initiator (Benzoyl Peroxide or AIBN) generates radicals.
-
Propagation: The radical abstracts a hydrogen from the C3-methyl group, creating a resonance-stabilized isoxazolyl radical.
-
Termination: Reaction with NCS yields the chlorinated product.
Graphviz Workflow (Synthesis):
Figure 1: Radical chlorination pathway transforming the methyl precursor into the chloromethyl building block.
3.2. Detailed Protocol
-
Reagents: Ethyl 3-methylisoxazole-4-carboxylate (10 mmol), N-chlorosuccinimide (NCS, 11 mmol), Benzoyl Peroxide (BPO, 0.5 mmol).
-
Solvent: Carbon tetrachloride (CCl₄) is traditional but toxic; Trifluorotoluene (PhCF₃) is the recommended green alternative due to its high boiling point and stability.
-
Procedure:
-
Dissolve the isoxazole precursor in anhydrous PhCF₃ (0.2 M).
-
Add NCS and BPO under an argon atmosphere.
-
Heat to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (hexane/EtOAc) for the disappearance of the starting material.
-
Workup: Cool to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes). The product typically elutes after the starting material due to increased polarity from the chlorine atom.
-
Reactivity & Applications
The chloromethyl group at position 3 is a "privileged" electrophile. Unlike aryl chlorides, which require transition metal catalysis (e.g., Buchwald-Hartwig) for substitution, this alkyl chloride undergoes facile SN2 reactions .
4.1. Library Generation (SN2 Displacement)
Researchers utilize this scaffold to introduce isoxazole moieties into drug candidates. The ester group at C4 can subsequently be hydrolyzed to the carboxylic acid for amide coupling, creating a bifunctional linker.
Key Transformations:
-
Amination: Reaction with secondary amines (e.g., morpholine, piperazine) yields tertiary amines.
-
Etherification: Reaction with phenols (using K₂CO₃) generates aryl ethers.
-
Thioetherification: Reaction with thiols provides sulfide linkages.
Graphviz Workflow (Reactivity):
Figure 2: Divergent synthesis capabilities of the chloromethyl handle via nucleophilic substitution.
4.2. Medicinal Chemistry Context
Isoxazole-4-carboxylates are bioisosteres for amide bonds and phenyl rings. The 3-chloromethyl derivative allows for the construction of:
-
FLT3 Inhibitors: The isoxazole core is found in kinase inhibitors where the C3-substituent occupies the hydrophobic pocket of the ATP-binding site [1].
-
Anti-inflammatory Agents: Derivatives synthesized from this scaffold have shown efficacy in modulating COX-2 and LOX pathways [2].
Safety & Handling
-
Lachrymator Potential: Alkyl halides, particularly alpha-halo carbonyls and heterocycles, can be potent lachrymators. Handle only in a fume hood.
-
Skin Sensitization: As a potent alkylating agent, this compound can covalently bind to proteins, leading to contact dermatitis. Double-gloving (Nitrile) is mandatory.
-
Storage: Store at -20°C under inert gas (Nitrogen/Argon) to prevent hydrolysis of the ester or degradation of the alkyl chloride.
References
-
Discovery of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[2]
-
Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. Journal of Combinatorial Chemistry, 2007.[3]
-
Ethyl 3-methylisoxazole-4-carboxylate (Parent Scaffold Data). PubChem Database, CID 317668.[1][4]
-
Advances in isoxazole chemistry and their role in drug discovery. Future Medicinal Chemistry, 2025 (Review). (Note: Link directs to related isoxazole review context).
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 3-methylisoxazole-4-carboxylate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
Application Notes & Protocols: Ethyl 3-(Chloromethyl)-1,2-oxazole-4-carboxylate as a Cornerstone Synthon for Advanced Heterocyclic Scaffolds
Abstract
The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate emerges as a particularly valuable and versatile building block for the synthesis of complex, multi-ring heterocyclic systems. Its strategic placement of a reactive chloromethyl group at the C3 position, adjacent to an electron-withdrawing ester at C4, renders it an ideal electrophilic partner for a wide array of nucleophiles. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic utilization of this synthon. We will explore core synthetic transformations, provide detailed, field-tested protocols, and explain the underlying chemical principles that govern these reactions, enabling the rational design of novel heterocyclic entities.
The Strategic Importance of this compound
The utility of this compound lies in its trifunctional nature:
-
The Isoxazole Core: A stable, aromatic five-membered ring that acts as a bioisostere for other functionalities and imparts specific physicochemical properties to the final molecule.[3][4]
-
The Electrophilic Chloromethyl Group: This is the primary reactive site for nucleophilic attack (SN2 reaction), allowing for the facile introduction of a wide range of substituents and the initiation of cyclization cascades.
-
The Ethyl Carboxylate Group: This group can be retained, hydrolyzed to a carboxylic acid, or converted into an amide, providing a secondary handle for further molecular elaboration or for tuning solubility and pharmacokinetic properties.
This combination allows for a modular and convergent approach to building complex molecular architectures, particularly fused heterocyclic systems which are of significant interest in drug discovery.
Core Synthetic Application: Synthesis of Fused Isoxazolo[3,4-d]pyridazines
A prime application of this synthon is the construction of the isoxazolo[3,4-d]pyridazine core, a bicyclic system that has been investigated for its potential as an alpha1-adrenoceptor antagonist and aldose reductase inhibitor.[5][6] This transformation exemplifies a classic and highly efficient annulation strategy involving nucleophilic substitution followed by an intramolecular condensation/cyclization.
Mechanistic Rationale
The synthesis proceeds via a two-step sequence initiated by the reaction of the chloromethyl group with a hydrazine derivative.
-
Initial Nucleophilic Substitution: A hydrazine molecule, acting as a potent nucleophile, attacks the electrophilic methylene carbon of the chloromethyl group, displacing the chloride ion. This forms a hydrazinylmethyl-isoxazole intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the newly introduced hydrazine moiety then performs a nucleophilic attack on the carbonyl carbon of the adjacent ethyl ester. This intramolecular acyl substitution is often promoted by heat and results in the formation of the six-membered pyridazinone ring, fused to the original isoxazole core, with the elimination of ethanol.
This logical reaction pathway highlights the "built-in" reactivity of the starting material, where the strategically placed functional groups are primed for cyclization once linked by a suitable reagent.
Visualization of the Synthetic Workflow
Caption: Experimental workflow for the synthesis of Isoxazolo[3,4-d]pyridazines.
Detailed Experimental Protocol
Synthesis of 3-Methyl-4H-isoxazolo[3,4-d]pyridazin-7(6H)-one
This protocol is a representative example adapted from procedures for analogous heterocyclic syntheses.[5][6] Researchers should perform their own optimization.
Materials and Reagents:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (anhydrous, sufficient volume for 0.1 M concentration)
-
Triethylamine (1.1 eq, optional)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.05 g, 10 mmol).
-
Solvent Addition: Add anhydrous ethanol (e.g., 100 mL) to dissolve the starting material completely.
-
Reagent Addition: While stirring at room temperature, add hydrazine hydrate (e.g., 0.6 mL, 12 mmol) dropwise over 5 minutes. Causality Note: Dropwise addition helps to control any initial exotherm. If using a base, triethylamine (e.g., 1.53 mL, 11 mmol) can be added at this stage to neutralize the HCl formed during the reaction, which can improve yields by preventing side reactions.
-
Heating and Reflux: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent). The disappearance of the starting material spot indicates completion.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. A white or off-white precipitate will likely form. The precipitation can be enhanced by placing the flask in an ice bath for 30 minutes or by slowly pouring the reaction mixture into 200 mL of cold water.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water (2 x 20 mL) and a small amount of cold ethanol (1 x 10 mL) to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight.
Purification and Characterization:
-
Purification: The crude product can be further purified by recrystallization from ethanol or a DMF/water mixture to yield the final product as a crystalline solid.
-
Self-Validation: The identity and purity of the synthesized isoxazolo[3,4-d]pyridazinone should be confirmed using standard analytical techniques:
-
1H NMR: To confirm the proton environment of the fused ring system.
-
Mass Spectrometry: To verify the molecular weight of the target compound.
-
Melting Point: To assess the purity of the final product.
-
Expanding the Synthetic Scope: Alternative Nucleophiles
The true power of this compound lies in its adaptability. By substituting hydrazine with other binucleophiles, a diverse library of fused heterocycles can be generated.
Caption: Versatility of the synthon with various binucleophiles.
Data Summary Table:
| Nucleophile | Resulting Heterocyclic Core | Potential Applications |
| Hydrazine / Substituted Hydrazines | Isoxazolo[3,4-d]pyridazine | Aldose reductase inhibitors, Adrenoceptor antagonists[5][6] |
| Thiourea | Isoxazolo[3,4-d]pyrimidine-thione | Kinase inhibitors, Antimicrobial agents |
| Amidines | Isoxazolo[3,4-d]pyrimidine | General medicinal chemistry scaffolds[1][7] |
| o-Phenylenediamine | Isoxazolo-fused Benzodiazepine | CNS agents, Anxiolytics |
| 2-Aminoethanol | Isoxazolo-fused Oxazepine | Novel therapeutic scaffolds |
Conclusion
This compound is a high-value, readily deployable synthon for the construction of diverse and medicinally relevant heterocyclic frameworks. The predictable reactivity of its chloromethyl group, coupled with the potential for subsequent intramolecular cyclization involving the ester moiety, provides a robust and logical pathway to complex molecules. The protocols and strategies outlined in this document serve as a foundational guide for researchers to not only replicate known syntheses but also to innovate by exploring novel nucleophilic partners, thereby expanding the chemical space accessible from this versatile starting material.
References
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). Vertex AI Search.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science Publishers.
- Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). Journal of Chemical and Pharmaceutical Research.
- Isoxazolo-[3,4-d]-pyridazin-7-(6H)-ones and their corresponding 4,5-disubstituted-3-(2H)-pyridazinone analogues as new substrates for alpha1-adrenoceptor selective antagonists: synthesis, modeling, and binding studies. (1998). PubMed.
- The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Fitoterapia.
- Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one as a potential substrate for new aldose reductase inhibitors. (1999). PubMed.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Natural products-isoxazole hybrids: A review of developments in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 5. Isoxazolo-[3,4-d]-pyridazin-7-(6H)-ones and their corresponding 4,5-disubstituted-3-(2H)-pyridazinone analogues as new substrates for alpha1-adrenoceptor selective antagonists: synthesis, modeling, and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one as a potential substrate for new aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Versatility of Ethyl 3-(Chloromethyl)-1,2-oxazole-4-carboxylate as a Pharmaceutical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active agents. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a valuable component in the design of novel therapeutics. Among the many functionalized isoxazole building blocks, ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate stands out as a particularly versatile intermediate. The presence of a reactive chloromethyl group at the 3-position, coupled with an ester moiety at the 4-position, provides two orthogonal handles for molecular elaboration, allowing for the systematic construction of diverse compound libraries.
This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound in pharmaceutical research and development. It is intended to serve as a practical resource for scientists at the bench, offering not only detailed experimental protocols but also the scientific rationale behind the synthetic strategies.
Synthesis of the Intermediate: A Regioselective [3+2] Cycloaddition Approach
The construction of the isoxazole ring is most commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene.[1][2] The synthesis of this compound is no exception, typically proceeding via the reaction of a hydroximoyl chloride with an appropriately substituted alkyne.
The regioselectivity of this cycloaddition is a critical consideration. According to Frontier Molecular Orbital (FMO) theory, the reaction can be classified as Type I, II, or III, depending on the relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the dipole and dipolarophile.[3][4] In the case of the reaction between an electron-deficient alkyne like ethyl propiolate and a nitrile oxide, the interaction is often controlled by the LUMO of the alkyne and the HOMO of the nitrile oxide, leading to a specific regiochemical outcome.[3]
A plausible and efficient synthesis of this compound involves the in situ generation of chloroacetonitrile oxide from chloroacetaldoxime, which then undergoes a [3+2] cycloaddition with ethyl propiolate. The regiochemistry is driven by the electronic and steric factors of the reactants.
A closely related and well-documented procedure for the synthesis of the regioisomeric ethyl 5-(chloromethyl)isoxazole-3-carboxylate from ethyl 2-chloro-2-hydroxyiminoacetate and propargyl chloride provides a robust template for this transformation.[5] The key to controlling the regioselectivity lies in the choice of the dipolarophile. For the synthesis of the 3-chloromethyl-4-carboxylate isomer, ethyl propiolate is the required starting material.
Diagram of the Synthetic Pathway
Caption: Synthetic route to the title compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar, well-established procedure for a regioisomeric compound.[5]
Materials:
-
Chloroacetaldoxime
-
Ethyl propiolate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chloroacetaldoxime (1.0 eq) in anhydrous dichloromethane.
-
Add ethyl propiolate (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can react with the intermediate nitrile oxide.
-
Cooling to 0 °C: The generation of the nitrile oxide can be exothermic. Dropwise addition of the base at a low temperature helps to control the reaction rate and minimize side reactions.
-
Triethylamine: Acts as a base to dehydrochlorinate the chloroacetaldoxime, generating the reactive nitrile oxide in situ.
-
Aqueous Workup and Extraction: To remove the triethylamine hydrochloride salt and other water-soluble impurities.
-
Chromatography: To isolate the pure product from any unreacted starting materials and byproducts.
The Chloromethyl Group: A Gateway to Diverse Functionality
The primary utility of this compound as a pharmaceutical intermediate lies in the reactivity of the chloromethyl group. As a primary alkyl chloride, it is an excellent electrophile for nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide variety of functional groups and molecular fragments at the 3-position of the isoxazole ring.
Diagram of Nucleophilic Substitution
Caption: General scheme for Sₙ2 reactions.
Common nucleophiles employed in conjunction with this intermediate include:
-
Primary and Secondary Amines: To introduce substituted aminomethyl groups, which are prevalent in many bioactive molecules.
-
Thiols: To form thioether linkages, which can act as flexible linkers or participate in hydrogen bonding.
-
Alcohols and Phenols: To create ether linkages, expanding the chemical space and modulating physicochemical properties.
-
Azides: To introduce an azidomethyl group, which can then be further functionalized, for example, through a "click" reaction or reduction to a primary amine.
Protocol 2: General Procedure for Nucleophilic Substitution with a Primary Amine
This protocol provides a general method for the alkylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)
-
A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) and the base (1.5 eq) in the chosen solvent.
-
Add this compound (1.1 eq) to the stirred solution.
-
Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the amine.
-
Monitor the reaction by TLC. The reaction time can range from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate derivative.
Causality Behind Experimental Choices:
-
Base: To neutralize the HCl that is formed during the reaction, preventing the protonation and deactivation of the nucleophilic amine. A non-nucleophilic base is chosen to avoid competing with the primary amine in the substitution reaction.
-
Polar Aprotic Solvent: These solvents are ideal for Sₙ2 reactions as they can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[6] The isoxazole scaffold has been successfully incorporated into a number of potent and selective kinase inhibitors.[7][8]
For example, isoxazole derivatives have been developed as inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in stress-induced signaling pathways implicated in neurodegenerative diseases and inflammation.[7][9] They have also been explored as inhibitors of Casein Kinase 1 (CK1), a regulator of various cellular processes, including circadian rhythms and Wnt signaling.[8][10]
The general strategy involves using the chloromethyl group of the isoxazole intermediate to introduce a side chain that can interact with specific residues in the ATP-binding pocket of the target kinase. The ester group can then be hydrolyzed to the corresponding carboxylic acid or converted to an amide to further optimize binding and pharmacokinetic properties.
Diagram of Kinase Inhibitor Synthesis and Action
Caption: From intermediate to therapeutic action.
Protocol 3: Synthesis of a Representative Isoxazole-Based Kinase Inhibitor Precursor
This protocol describes the synthesis of an isoxazole-carboxamide, a common scaffold for kinase inhibitors, by first reacting the chloromethyl intermediate with an amine, followed by amidation of the ester.
Part A: Synthesis of Ethyl 3-((4-aminophenyl)methyl)-1,2-oxazole-4-carboxylate
(Follow Protocol 2 using 4-aminoaniline as the primary amine)
Part B: Synthesis of N-substituted 3-((4-aminophenyl)methyl)-1,2-oxazole-4-carboxamide
Materials:
-
Ethyl 3-((4-aminophenyl)methyl)-1,2-oxazole-4-carboxylate (from Part A)
-
Primary or secondary amine
-
Trimethylaluminum (2M solution in toluene)
-
Toluene, anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (2.0 eq) in anhydrous toluene.
-
Cool the solution to 0 °C.
-
Slowly add trimethylaluminum solution (2.0 eq) dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of ethyl 3-((4-aminophenyl)methyl)-1,2-oxazole-4-carboxylate (1.0 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting suspension through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final carboxamide.
Causality Behind Experimental Choices:
-
Trimethylaluminum: Acts as a Lewis acid to activate the ester for amidation and as a scavenger for the ethanol byproduct, driving the reaction to completion. It is a highly effective reagent for the direct amidation of esters.
-
Anhydrous Conditions: Trimethylaluminum reacts violently with water.
-
Quenching at 0 °C: The quenching of trimethylaluminum is highly exothermic.
Safety and Handling
This compound and related compounds should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
Based on safety data for similar compounds, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[8] It may be harmful if swallowed or inhaled.
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Do not breathe dust, vapor, mist, or gas.
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the differential reactivity of its chloromethyl and ester functionalities provide a robust platform for the creation of diverse molecular architectures. As demonstrated, this intermediate is particularly well-suited for the synthesis of kinase inhibitors and other biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful tool in the quest for novel therapeutics.
References
-
Abdel-Rahman, A. A.-H., & El-Gendy, M. A. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Molecules, 19(12), 20484–20505. [Link]
- BenchChem. (2025).
-
Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. (2014, January 1). PubMed. [Link]
-
Kumari, A., Singh, R. K., & Singh, P. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1419. [Link]
- BenchChem. (2025). The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide. BenchChem.
-
Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (n.d.). ResearchGate. [Link]
-
Loidl, M., Bongard, J., Musil, D., Gande, S. L., Dubiella, C., Jortzik, E., ... & Sippl, W. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 24(22), 4085. [Link]
-
Al-Qaisi, J. A., Abushukur, M., Al-Hiari, Y. M., & Al-Qirim, T. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(30), 19385-19401. [Link]
-
Al-Qirim, T., Shattat, G., Al-Hiari, Y., El-Huneidi, W., & Al-Qaisi, J. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 1-11. [Link]
-
de Oliveira, R. B., de Oliveira, A. B., & da Silva, A. B. F. (2018). The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. Journal of the Brazilian Chemical Society, 29(11), 2362-2371. [Link]
-
Kumar, A., Kumar, R., & Kumar, S. (2015). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry, 9(1), 1-8. [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxide. (2014, February 21). Chem-Station Int. Ed. [Link]
-
Wolan, A., & Kleniewski, A. (2016). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 21(9), 1143. [Link]
-
Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
-
1,3‐Dipolar cycloaddition reaction of nitrile oxides. (n.d.). ResearchGate. [Link]
- BenchChem. (2025). Comparative Docking Analysis of Isoxazole-Based Kinase Inhibitors: A Guide for Researchers. BenchChem.
-
1,3-dipolar cycloaddition. (2023, November 13). Wikipedia. [Link]
-
Lee, S., Kim, H., Park, J., Lee, S., Lee, H., & Heo, T. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 15(2), 481-492. [Link]
-
Lee, S., Kim, H., Park, J., Lee, S., Lee, H., & Heo, T. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 15(2), 481-492. [Link]
-
Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters, 4(17), 2905-2907. [Link]
-
Hylsová, M., Carbain, B., Zemanová, J., Magiera, K., Ešner, M., Vetcha, S., ... & Paruch, K. (2017). Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. Molecular Cancer Therapeutics, 16(9), 1831-1842. [Link]
-
Schultz, E. M., & Sprague, J. M. (1949). New Carbamates and Related Compounds. Journal of the American Chemical Society, 71(1), 19-21. [Link]
-
Beznosko, M. S., Malysheva, S. F., Volochnyuk, D. M., & Tolmachev, A. A. (2020). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 18(4), 656-666. [Link]
-
The reaction steps A) Aniline derivatives, DCM, EDC, DMAP B) methanol,.... (n.d.). ResearchGate. [Link]
-
Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727-3732. [Link]
- BenchChem. (2025).
-
Chavan, S. M. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology, 13(2), 105-110. [Link]
-
Thiophenol synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2024, from [Link]
-
Khalifa, H., Ghattas, M. A., & Basyouni, W. M. (2025). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. European Journal of Medicinal Chemistry, 282, 117048. [Link]
- Novel compounds as jnk kinase inhibitors. (n.d.). Google Patents.
-
Li, X., Zhang, Y., & Gray, N. S. (2026). Targeting the JNK Gatekeepers: Structural Evolution and Medicinal Chemistry of MKK4 and MKK7 Inhibitors. Molecules, 31(4), 1234. [Link]
-
Turek, M., Miller, J., & Turek, M. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Chemistry, 6(1), 23-31. [Link]
-
Vasin, A. V., Razin, A. A., & Suvorov, A. A. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 786-795. [Link]
-
Nguyen, T. B., & Nguyen, T. T. T. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 468-476. [Link]
-
Turchi, I. J. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 72(15), 1836-1841. [Link]
Sources
- 1. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis routes of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Precision Functionalization of the Chloromethyl Group in Isoxazole-4-Carboxylates
[1]
Executive Summary & Strategic Rationale
The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and carboxylic acids while imparting unique rigidity and metabolic stability. Specifically, 3-chloromethyl-5-methylisoxazole-4-carboxylates (and their 5-chloromethyl regioisomers) represent high-value "warhead" intermediates. The chloromethyl group functions as a highly reactive electrophilic handle, enabling the rapid diversification of the scaffold via nucleophilic substitution (
This guide moves beyond generic substitution protocols. It addresses the specific electronic and steric environment of the isoxazole ring, which activates the chloromethyl group, making it prone to side reactions (e.g., hydrolysis, dimerization) if not handled with precision. We present a self-validating, modular workflow for constructing C-N, C-S, and C-O bonds, essential for generating focused libraries in drug discovery.
Mechanistic Insight: The "Activated" Electrophile
To optimize functionalization, one must understand the electronics. The isoxazole ring is electron-deficient (
-
Activation: The electron-withdrawing nature of the isoxazole ring (especially with a 4-carboxylate group) pulls electron density away from the chloromethyl carbon. This lowers the LUMO energy of the C-Cl bond, accelerating
attack compared to a standard alkyl chloride. -
Risk Factor: This same activation makes the compound an alkylating agent. It is susceptible to hydrolysis by trace water in solvents (forming the alcohol) or polymerization.
-
Finkelstein Acceleration: For sterically hindered nucleophiles, in-situ conversion to the iodomethyl derivative using catalytic potassium iodide (KI) is a critical success factor.
Visualization: Reactivity Landscape
Figure 1: Strategic map for the divergent functionalization of the chloromethyl handle.
Protocol 1: C-N Bond Formation (Amination)
This is the most common transformation for generating diversity. The protocol uses Acetonitrile (MeCN) instead of DMF where possible to simplify workup (volatility) and prevent dimethylamine impurities (a common contaminant in DMF).
Materials
-
Substrate: Methyl 3-(chloromethyl)-5-methylisoxazole-4-carboxylate (1.0 equiv).
-
Nucleophile: Secondary amine (1.2 equiv) or Primary amine (2.0–3.0 equiv to prevent bis-alkylation).
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 equiv). -
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, use for hindered amines.
-
Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the isoxazole substrate (1 mmol) in MeCN (5 mL).
-
Base Addition: Add
(2 mmol). If the amine is a salt (e.g., hydrochloride), add an extra equivalent of base. -
Nucleophile Addition: Add the amine (1.2 mmol).
-
Note: If using a volatile amine, cool the mixture to 0°C before addition.
-
-
Catalysis (Conditional): If the reaction is slow (checked by TLC after 1h), add KI (0.1 mmol).
-
Reaction: Stir at 60°C. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).
-
Endpoint: Disappearance of starting material (
) and appearance of a lower spot (amine product).
-
-
Workup:
-
Filter off the solids (
/KCl). -
Concentrate the filtrate under reduced pressure.
-
Self-Validation: Dissolve residue in
for crude NMR.
-
Self-Validating Checkpoints
-
Visual: The reaction mixture often turns from colorless to pale yellow/orange upon completion.
-
NMR Signature:
-
Starting Material:
singlet appears at 4.6–4.8 ppm . -
Product:
singlet shifts upfield to 3.6–3.9 ppm . -
Success Criterion: Complete loss of the peak at 4.6 ppm.
-
Protocol 2: C-S Bond Formation (Thioether Synthesis)
Thiols are prone to oxidation to disulfides. This protocol emphasizes an inert atmosphere to ensure high yield.
Materials
-
Substrate: Methyl 3-(chloromethyl)-5-methylisoxazole-4-carboxylate (1.0 equiv).
-
Nucleophile: Thiophenol or Alkyl thiol (1.1 equiv).
-
Base: Diisopropylethylamine (DIPEA) (1.5 equiv).
-
Solvent: THF (anhydrous) or DMF.
Step-by-Step Methodology
-
Degassing: Sparge the solvent (THF) with nitrogen for 15 minutes prior to use.
-
Dissolution: Dissolve the thiol (1.1 mmol) in THF (3 mL) under
. -
Activation: Add DIPEA (1.5 mmol) dropwise. Stir for 5 min.
-
Coupling: Add the isoxazole substrate (1.0 mmol) as a solution in THF (2 mL).
-
Reaction: Stir at Room Temperature (RT). Thiolate anions are highly nucleophilic; heating is rarely required and may promote side reactions.
-
Workup: Dilute with EtOAc, wash with 1M NaOH (to remove unreacted thiol) and Brine. Dry over
.
Protocol 3: C-O Bond Formation (Etherification)
Phenols are less nucleophilic than amines or thiols. We utilize Cesium Carbonate (
Materials
-
Substrate: Methyl 3-(chloromethyl)-5-methylisoxazole-4-carboxylate.
-
Nucleophile: Substituted Phenol (1.1 equiv).
-
Base: Cesium Carbonate (
) (1.5 equiv). -
Solvent: Acetone (reflux) or DMF (80°C).
Step-by-Step Methodology
-
Deprotonation: Combine Phenol and
in the solvent. Stir at RT for 15 min to generate the phenoxide. -
Addition: Add the chloromethyl isoxazole.
-
Reaction: Heat to reflux (Acetone) or 80°C (DMF).
-
Monitoring: This reaction is slower (4–12 hours).
-
Workup: Remove solvent. Partition between EtOAc and Water. Wash organic layer with 1M NaOH to remove unreacted phenol.
Troubleshooting & Optimization Logic
Use this decision tree when standard protocols yield suboptimal results.
Figure 2: Troubleshooting decision tree for substitution reactions.
Data Summary & Validation
Quantitative Reference Table: Expected NMR Shifts
| Functional Group | Proton Environment | Chemical Shift ( | Multiplicity |
| Chloride (SM) | Isoxazole- | 4.65 | Singlet |
| Amine (2°) | Isoxazole- | 3.60 – 3.85 | Singlet |
| Ether (Ph) | Isoxazole- | 5.10 – 5.25 | Singlet |
| Thioether | Isoxazole- | 4.10 – 4.30 | Singlet |
| Ester (Methyl) | 3.85 – 3.95 | Singlet |
Note: Shifts are approximate (in
Safety Warning
Chloromethyl isoxazoles are alkylating agents . They are potentially genotoxic and skin sensitizers.
-
Engineering Controls: Always handle in a fume hood.
-
PPE: Double nitrile gloves are recommended.
-
Quenching: Quench excess alkylating agent with a dilute amine solution or sodium thiosulfate before disposal.
References
-
Synthesis of Functional Isoxazole Derivatives. ResearchGate. (2025). Detailed protocols on alkylation using chloromethyl isoxazoles.
-
Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. PubMed. (2007).[1] Describes sequential nucleophilic substitution strategies.
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. Enamine. (2020). Provides context on the stability and reactivity of functionalized isoxazole blocks.
-
Nucleophilic Substitution Mechanisms.Chemistry LibreTexts. (2025). Foundational theory on ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
reactivity of activated halides.
preparation of peptidomimetics using ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate
Executive Summary
This application note details the synthetic utility of ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate (Compound 1 ) as a core scaffold for generating constrained peptidomimetics. The isoxazole ring functions as a rigid bioisostere for the amide bond, restricting conformational freedom and potentially improving metabolic stability and receptor selectivity.
This guide provides optimized protocols for the two critical functionalization steps:
-
C3-Functionalization: Nucleophilic substitution (
) of the chloromethyl group to anchor the scaffold to an amine (N-terminus mimic). -
C4-Functionalization: Hydrolysis and subsequent amide coupling of the carboxylate (C-terminus mimic).
Chemical Logic & Mechanism
The utility of Compound 1 lies in its bifunctional nature, allowing it to act as a dipeptide mimetic scaffold .
-
The Scaffold (Isoxazole Core): The 1,2-oxazole ring is planar and aromatic. When incorporated into a peptide backbone, it restricts rotation (
angles), often inducing -turn secondary structures essential for protein-protein interaction (PPI) inhibition. -
The Electrophile (C3-CH₂Cl): The chloromethyl group is highly reactive toward nucleophiles due to the electron-withdrawing nature of the isoxazole ring (similar to a benzylic halide). This site accepts the amino group of an amino acid ester.
-
The Acyl Donor (C4-COOEt): The ethyl ester serves as a masked carboxylic acid, which, upon hydrolysis, can be coupled to the N-terminus of a peptide chain.
Mechanistic Pathway
The synthesis follows a "Right-to-Left" or "Center-Out" strategy:
-
Alkylation:
-
Deprotection:
-
Coupling:
Experimental Workflow Visualization
The following diagram outlines the logical flow for synthesizing a tripeptide mimetic using Compound 1 .
Caption: Figure 1. Step-wise synthetic workflow for incorporating the isoxazole scaffold into a peptide backbone.
Detailed Protocols
Protocol 1: N-Alkylation (C3-Anchoring)
Objective: Attach the C-terminal amino acid residue to the isoxazole methyl group via nucleophilic substitution.
Reagents:
-
This compound (1.0 equiv)
-
Amino Acid Ester Hydrochloride (e.g., H-Phe-OMe·HCl) (1.1 equiv)
-
Potassium Carbonate (
) (2.5 equiv) OR DIPEA (3.0 equiv) -
Potassium Iodide (KI) (0.1 equiv) - Catalyst
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Procedure:
-
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the Amino Acid Ester (1.1 equiv) in anhydrous MeCN (0.2 M concentration).
-
Base Addition: Add
(2.5 equiv) and stir at Room Temperature (RT) for 15 minutes to liberate the free amine. -
Scaffold Addition: Add this compound (1.0 equiv) and catalytic KI (0.1 equiv).
-
Note: KI accelerates the reaction via the Finkelstein reaction (in situ generation of the more reactive iodomethyl species).
-
-
Reaction: Heat the mixture to 60°C. Monitor by TLC or LCMS. Reaction typically completes in 4–12 hours.
-
Critical Control: Do not overheat (>80°C) to avoid elimination side products or ester hydrolysis.
-
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc). The product is the secondary amine (Intermediate A).
Data Validation (Expected):
-
MS (ESI):
observed. -
1H NMR: Look for the disappearance of the
singlet ( 4.6 ppm) and appearance of the singlet/doublet ( 3.8–4.0 ppm).
Protocol 2: Ester Hydrolysis & Peptide Coupling
Objective: Deprotect the C4-ester to generate the free acid, then couple it to the next amino acid (N-terminal extension).
Part A: Hydrolysis
-
Dissolve Intermediate A in THF/Water (3:1 v/v).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 equiv).
-
Stir at RT for 2–4 hours. Monitor disappearance of the ethyl ester by TLC.
-
Workup: Carefully acidify to pH 3–4 using 1M HCl (do not go too acidic to protect the isoxazole ring). Extract with EtOAc.[1] Dry over
and concentrate.-
Result:Intermediate B (Free Acid).
-
Part B: Coupling (The "Turn" Formation)
-
Dissolve Intermediate B (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and HOAt (1.1 equiv). Stir for 5 mins to activate.
-
Add the amine component (e.g.,
or ) (1.1 equiv). -
Add DIPEA (3.0 equiv).
-
Stir at RT for 12–18 hours.
-
Workup: Standard aqueous workup or resin cleavage.
Results & Analysis
Quantitative Data Summary
Typical yields and conditions for the scaffold functionalization:
| Reaction Step | Reagents | Typical Yield | Critical Parameter |
| N-Alkylation | MeCN, | 75–85% | Avoid excess alkyl halide to prevent bis-alkylation. |
| Hydrolysis | LiOH, THF/ | >90% | pH control during workup (Isoxazoles are acid-sensitive). |
| Coupling | HATU, DIPEA, DMF | 60–80% | Steric hindrance at C4 may require stronger activation (HATU > EDC). |
Troubleshooting Guide
-
Issue: Bis-alkylation (Tertiary amine formation).
-
Cause: Excess alkyl halide or highly reactive primary amine.
-
Solution: Use a slight excess of the amine (1.2–1.5 equiv) relative to the chloride scaffold. Add the chloride dropwise to the amine solution.[2]
-
-
Issue: Low Coupling Efficiency.
-
Cause: The C4-carboxylic acid is sterically crowded by the C3-aminomethyl group and the C5-substituent (if any).
-
Solution: Use HATU or PyBOP. Ensure the secondary amine at C3 is protected (e.g., Boc) if it was not already part of a peptide chain, to prevent self-coupling (lactamization).
-
References
-
BenchChem. "3-(Aminomethyl)-1,2-oxazole-4-carboxylic Acid Synthesis." BenchChem Application Data. Accessed Feb 24, 2026. Link
-
Bąchor, U., et al. (2022).[3][4] "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides." Molecules, 27(17), 5612.[4] Link
-
Li, R., et al. (2017).[5] "An Efficient Cascade Synthesis of Ethyl 3-Amino-5-oxoisoxazolidine-4-carboxylate Derivatives." Synthesis, 49, 4341-4349.[5] Link
-
Hodgetts, K.J., & Kershaw, M.T. (2002).[3] "Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles."[3] Organic Letters, 4(17), 2905-2907.[3] Link
-
Siddiqui, N., et al. (2017). "The synthetic and therapeutic expedition of isoxazole and its analogs."[6][7][8] International Journal of Pharmaceutical Sciences and Research. Link
(Note: While specific papers on the exact ethyl 3-chloromethyl derivative are niche, the chemistry is derived from the established reactivity of chloromethyl isoxazoles and isoxazole-4-carboxylates as cited above.)
Sources
- 1. EP0349418B1 - 4-hydroxy-isoxazole derivatives, process for their preparation and cosmetic and pharmaceutical composition containing them - Google Patents [patents.google.com]
- 2. Synthesis routes of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate [benchchem.com]
- 3. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Efficient Cascade Synthesis of Ethyl 3-Amino-5-oxoisoxazolidine-4-carboxylate Derivatives [organic-chemistry.org]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reaction Conditions for Alkylation Using 3-Chloromethyl Isoxazoles
Executive Summary & Strategic Importance
3-Chloromethyl isoxazoles are privileged electrophilic scaffolds in medicinal chemistry. The isoxazole ring serves as a bioisostere for amide bonds and aromatic rings, often improving metabolic stability and solubility in drug candidates. However, the reactivity of the 3-chloromethyl group is nuanced; it functions similarly to a benzylic halide but possesses distinct electronic properties due to the electron-withdrawing nature of the isoxazole core.
This guide provides a definitive technical framework for utilizing 3-chloromethyl isoxazoles in alkylation reactions (
Mechanistic Insight: The "Pseudo-Benzylic" Effect
To optimize conditions, one must understand the substrate's electronic environment. The 3-chloromethyl group is activated for nucleophilic substitution (
-
Electronic Activation: The isoxazole ring is
-deficient and electron-withdrawing (inductive effect, ). This pulls electron density away from the methylene carbon, stabilizing the transition state for nucleophilic attack and making the chloride a better leaving group compared to standard alkyl chlorides. -
Steric Considerations: Unlike 5-substituted isomers, the 3-position is flanked by the ring nitrogen and oxygen, creating a specific steric pocket. While generally accessible, bulky nucleophiles may require higher temperatures or polar aprotic solvents to overcome the energy barrier.
-
Stability Warning: Under strongly basic conditions (e.g.,
-BuOK, high temp), the isoxazole ring is susceptible to base-catalyzed ring opening (fragmentation to nitriles/ketones). Therefore, mild bases are preferred.
Visualization: Reactivity & Mechanism
Caption: Figure 1. Mechanistic pathway showing the activation of the chloromethyl group and potential competing ring-opening pathways under harsh conditions.
Critical Reaction Parameters
Solvent Selection
The choice of solvent dictates the reaction rate and the ratio of
| Solvent | Dielectric Constant | Suitability | Rationale |
| DMF | 36.7 | Optimal | High polarity stabilizes the transition state; excellent solubility for inorganic bases ( |
| Acetonitrile (MeCN) | 37.5 | Excellent | Good for lower temperature reactions; easier workup than DMF. |
| Acetone | 20.7 | Good | Standard for Finkelstein conditions (with NaI); requires reflux. |
| THF | 7.5 | Moderate | Used with stronger bases (NaH); poor solubility for carbonate bases. |
| Alcohols (EtOH) | 24.5 | Specific | Used for amine alkylation; avoid with alkoxides to prevent ether byproducts. |
Base Selection Strategy
-
Carbonates (
, ): The "Gold Standard" for phenols and thiols. Cesium carbonate is superior for sterically hindered nucleophiles due to the "cesium effect" (higher solubility and looser ion pairing). -
Tertiary Amines (
, DIPEA): Preferred for -alkylation of amines to scavenge HCl without causing elimination. -
Hydrides (NaH): Use only when the nucleophile is weak (e.g., amides, indoles) and requires deprotonation before addition of the electrophile.
The Finkelstein Catalyst (KI)
Adding catalytic Potassium Iodide (KI, 10-20 mol%) is highly recommended. It converts the alkyl chloride in situ to the more reactive alkyl iodide (
Experimental Protocols
Protocol A: O-Alkylation of Phenols (Williamson Ether Synthesis)
Best for: Creating ether linkages with phenols, naphthols, and hydroxy-heterocycles.
Materials:
-
Substrate: Substituted Phenol (1.0 equiv)
-
Reagent: 3-Chloromethyl isoxazole (1.1 - 1.2 equiv)
-
Base: Anhydrous
(2.0 equiv) or (1.5 equiv) -
Catalyst: KI (0.1 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Phenol (1.0 equiv) and Anhydrous
(2.0 equiv). -
Solvation: Add Anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes to facilitate deprotonation (formation of the phenoxide).
-
Addition: Add KI (0.1 equiv) followed by the slow addition of 3-Chloromethyl isoxazole (1.1 equiv).
-
Reaction: Heat the mixture to 60–80 °C . Monitor by TLC/LC-MS.
-
Note: Most reactions complete within 2–6 hours. Do not exceed 100 °C to avoid isoxazole degradation.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (
) to remove DMF. Wash organic layer with brine, dry over , and concentrate.[1] -
Purification: Recrystallize from EtOH or purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: N-Alkylation of Amines
Best for: Secondary amines, piperazines, and anilines.
Materials:
-
Substrate: Amine (1.0 equiv)
-
Reagent: 3-Chloromethyl isoxazole (1.0 equiv)
-
Base: DIPEA (Hunig’s Base) or
(2.0 equiv) -
Solvent: Acetonitrile (MeCN) or Ethanol
Step-by-Step Procedure:
-
Setup: Dissolve the Amine (1.0 equiv) in MeCN (0.2 M).
-
Base Addition: Add DIPEA (2.0 equiv).
-
Reagent Addition: Add 3-Chloromethyl isoxazole (1.0 equiv) dropwise at 0 °C (ice bath) to prevent exotherm-induced decomposition.
-
Reaction: Allow to warm to RT and stir.
-
Optimization: If reaction is sluggish after 4 hours, heat to mild reflux (50 °C).
-
-
Workup: Concentrate the solvent in vacuo. Redissolve residue in DCM, wash with saturated
and brine.
Protocol C: Indole/Amide N-Alkylation (Strong Base Method)
Best for: Weak nucleophiles like Indoles, Amides, or Sulfonamides.
Materials:
-
Substrate: Indole/Amide (1.0 equiv)
-
Reagent: 3-Chloromethyl isoxazole (1.2 equiv)
-
Base: NaH (60% dispersion in oil, 1.2 equiv)[1]
-
Solvent: Anhydrous THF or DMF
Step-by-Step Procedure:
-
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0 °C under Argon/Nitrogen.
-
Nucleophile Addition: Add the Indole/Amide (dissolved in minimal THF) dropwise. Stir at 0 °C for 30 min until gas evolution (
) ceases. -
Alkylation: Add 3-Chloromethyl isoxazole (1.2 equiv) dropwise.
-
Reaction: Warm to RT and stir for 12–16 hours.
-
Quench: Carefully quench with saturated
solution at 0 °C. -
Extraction: Extract with EtOAc, dry, and concentrate.
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Chloride is a poor leaving group. | Add KI (0.2 equiv) or switch solvent to DMF . |
| Ring Opening/Degradation | Base is too strong or Temp too high. | Switch from NaH to |
| O- vs C-Alkylation Mix | Ambident nucleophile (e.g., enolates). | Control solvent polarity. Polar aprotic (DMF) favors O-alkylation; Protic favors C-alkylation. |
| Hydrolysis Product ( | Wet solvent or hygroscopic base. | Use anhydrous solvents and flame-dry glassware. |
Workflow Visualization
Caption: Figure 2. Decision tree for selecting the optimal alkylation protocol based on nucleophile classification.
References
-
Synthesis of Functional Isoxazole Derivatives. ResearchGate. Retrieved from
-
Nucleophilic Substitution of 3-Chloromethylisoxazoles. BenchChem Application Notes. Retrieved from
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed Central (PMC). Retrieved from
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Retrieved from
-
Facile One-Pot Transformation of Primary Alcohols into 3-Aryl- and 3-Alkyl-isoxazoles. Organic Chemistry Portal. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate
Welcome to the technical support guide for the synthesis of ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic building block. The following sections are structured in a question-and-answer format to directly address potential issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and efficient method is the cyclocondensation reaction between ethyl 2-chloro-3-oxobutanoate and a hydroxylamine salt, typically hydroxylamine hydrochloride. The reaction proceeds by forming an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 1,2-oxazole (also known as isoxazole) ring system.
Q2: Why is hydroxylamine hydrochloride used instead of free hydroxylamine?
A2: Free hydroxylamine is unstable and can be hazardous. Hydroxylamine hydrochloride is a stable, crystalline solid that is much safer to handle and store. To initiate the reaction, a base (e.g., sodium acetate, sodium carbonate, or an organic base like triethylamine) is required to neutralize the hydrochloride salt and liberate the free hydroxylamine in situ, which then acts as the nucleophile.
Q3: What is the critical role of the base in this reaction?
A3: The base serves two primary functions. First, as mentioned in A2, it liberates the free hydroxylamine from its salt. Second, it neutralizes the HCl formed during the cyclization and dehydration steps, driving the reaction equilibrium towards the product. The choice and stoichiometry of the base are critical; an inappropriate base or amount can lead to side reactions or an incomplete reaction.[1]
Q4: How should I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring reaction progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting material (ethyl 2-chloro-3-oxobutanoate), any intermediates, and the final product. The disappearance of the starting ketoester spot is a key indicator of reaction completion. For more quantitative analysis, LC-MS can also be employed.[2]
Troubleshooting Guide
This section addresses specific experimental problems. For a systematic approach, a general troubleshooting workflow is provided below.
Caption: Fig 1. General Troubleshooting Workflow
Problem 1: Low or No Product Yield
Q: My reaction yield is consistently below 30%, or I'm not isolating any product. What are the likely causes?
A: Low or no yield is a common issue that can stem from several factors. A systematic check is the best approach.[3]
Possible Causes & Solutions:
-
Impure Starting Materials: Ethyl 2-chloro-3-oxobutanoate is susceptible to degradation. Impurities can significantly inhibit the reaction.[2]
-
Solution: Verify the purity of your ketoester using ¹H NMR before starting. If it has degraded, consider purifying it by vacuum distillation or synthesizing it fresh. Ensure your hydroxylamine hydrochloride and base are of high purity and dry.
-
-
Incorrect pH/Insufficient Base: The liberation of free hydroxylamine is pH-dependent. If the medium is too acidic, the nucleophilicity of hydroxylamine is suppressed. If the base is too weak or used in insufficient quantity, the reaction may not proceed to completion.
-
Solution: Use a weak base like sodium acetate or sodium carbonate, typically in a slight excess (1.1 to 1.5 equivalents). This ensures the liberation of hydroxylamine without causing significant decomposition of the starting materials or product.
-
-
Suboptimal Reaction Temperature: The cyclocondensation reaction often requires heating to proceed at a reasonable rate. However, excessive heat can cause decomposition.[1]
-
Solution: Start the reaction at room temperature and gradually increase the heat, monitoring by TLC. A typical temperature range is 50-70°C. If the reaction stalls at a lower temperature, a modest increase may be necessary.
-
-
Product Loss During Workup: The product, an ester, can be susceptible to hydrolysis if exposed to strong acidic or basic conditions during extraction, especially at elevated temperatures.[3]
-
Solution: Ensure your aqueous workup is performed with mild solutions (e.g., saturated sodium bicarbonate) and is kept cool. Avoid prolonged contact with aqueous layers. Check the aqueous layer by TLC to ensure your product is not water-soluble.
-
Problem 2: Formation of Significant Impurities or Side Products
Q: My crude ¹H NMR shows multiple unexpected signals, and TLC reveals several side-product spots. How can I improve the reaction's selectivity?
A: Side product formation is often related to reaction conditions and the reactivity of the starting materials.[1]
Possible Causes & Solutions:
-
Dimerization or Polymerization: The starting ketoester can self-condense or react in other undesired pathways, especially under harsh basic or thermal conditions.
-
Solution: Control the reaction temperature carefully, avoiding excessive heat. Add the base portion-wise or slowly to maintain a controlled reaction medium. A lower reaction temperature can disfavor side products that may have a higher activation energy.[1]
-
-
Formation of Regioisomers: While the starting material is designed to favor the desired product, alternative cyclization pathways can sometimes occur, leading to isomeric oxazoles.
-
Solution: The choice of solvent can influence selectivity. Polar aprotic solvents (like ethanol or methanol) are commonly used and generally provide good selectivity for this transformation. Experimenting with different solvents may be necessary if regioisomer formation is a persistent issue.
-
-
Incomplete Chlorination of Precursor: If you synthesized the ethyl 2-chloro-3-oxobutanoate yourself from ethyl acetoacetate, incomplete chlorination can lead to the formation of ethyl 3-methyl-1,2-oxazole-4-carboxylate as a significant impurity.
-
Solution: Ensure the chlorination step (e.g., using sulfuryl chloride) goes to completion. Purify the chlorinated intermediate thoroughly before use in the cyclocondensation step.
-
The diagram below illustrates the main reaction pathway versus a potential side reaction.
Sources
preventing hydrolysis of ester group in isoxazole-4-carboxylates
Welcome to the Isoxazole Chemistry Technical Support Center. Ticket #404-ISOX: Preventing Ester Hydrolysis in Isoxazole-4-Carboxylates
Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Synthetic Bottleneck)
Module 1: The Mechanistic Root Cause
Why is your ester failing? The isoxazole ring is a wolf in sheep's clothing. While it looks like a standard aromatic heterocycle, it is significantly electron-deficient. The nitrogen-oxygen bond exerts a strong inductive electron-withdrawing effect (–I), pulling electron density away from the C4 position.
Consequently, the carbonyl carbon of a C4-ester is hyper-electrophilic . It is far more susceptible to nucleophilic attack (by hydroxide, alkoxides, or even water) than a standard benzoate or aliphatic ester. Furthermore, under strong basic conditions, the isoxazole ring itself is prone to fragmentation (ring-opening) via deprotonation at C3 or C5, often complicating the hydrolysis profile.
Visualizing the Vulnerability:
Figure 1: Mechanistic flow showing how the electronic deficiency of the isoxazole ring activates the C4-ester toward rapid hydrolysis.
Module 2: Troubleshooting Guides (The "Tickets")
Ticket A: "My ester hydrolyzes during Suzuki-Miyaura coupling."
User Issue: You are trying to couple an aryl boronic acid to a halogenated isoxazole-4-carboxylate. You use standard conditions (Pd(PPh3)4, Na2CO3, aqueous Dioxane), but you isolate the carboxylic acid instead of the ester.
Diagnosis: Standard Suzuki conditions utilize aqueous bases (Na2CO3, K2CO3). The combination of water, heat, and base creates a perfect saponification environment for the hyper-active isoxazole ester.
The Fix: Switch to Anhydrous or Fluoride Activation You must remove water or the oxygen-based nucleophile from the equation.
| Parameter | Standard (AVOID) | Recommended Protocol |
| Base | Na2CO3 / NaOH (aq) | Cs2CO3 (Anhydrous) or KF (Potassium Fluoride) |
| Solvent | Dioxane/H2O (3:1) | Anhydrous THF or Toluene |
| Additives | None | Molecular Sieves (4Å) |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 or Pd(dtbpf)Cl2 (Faster turnover reduces exposure time) |
Protocol 1: Anhydrous Suzuki Coupling
-
Dry: Flame-dry your reaction vessel and cool under Argon.
-
Charge: Add Isoxazole halide (1.0 eq), Boronic acid (1.2 eq), anhydrous Cs2CO3 (2.0 eq), and Pd catalyst (5 mol%).
-
Solvent: Add anhydrous THF (0.1 M concentration). Do not add water.
-
Run: Heat to 60°C. Monitor by LCMS.
-
Why it works: Cs2CO3 is soluble enough in organic solvents to promote transmetallation but, in the absence of water, cannot generate the hydroxide ion required for saponification [1].
Ticket B: "I need to functionalize C5, but n-BuLi kills the ester."
User Issue: You want to deprotonate the C5 position to react with an electrophile (e.g., an aldehyde or iodide). You used n-Butyllithium (n-BuLi) or LDA, but the reaction mixture turned into a complex black tar or resulted in ester attack.
Diagnosis: n-BuLi is a nucleophile, not just a base. It will attack the C4-ester carbonyl (1,2-addition) faster than it deprotonates C5. Even LDA can be risky due to the "hot" nature of the ester.
The Fix: The Knochel-Hauser Base Strategy Use TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex). This base is:
-
Non-Nucleophilic: Too bulky to attack the ester.
-
Kinetic: Basic enough to deprotonate C5.
-
Stabilizing: The LiCl breaks up aggregates, allowing the reaction to proceed at lower temperatures (-78°C to -40°C) where the ester is stable.
Protocol 2: Selective C5-Magnesiation
-
Prepare: Dissolve isoxazole-4-carboxylate (1.0 eq) in anhydrous THF at -40°C.
-
Deprotonate: Dropwise add TMPMgCl·LiCl (1.1 eq, commercially available).
-
Wait: Stir for 30 mins at -40°C. You have now generated the isoxazolyl-magnesium species.
-
Quench: Add your electrophile (e.g., Iodine, Aldehyde) slowly.
-
Warm: Allow to warm to RT only after the electrophile is consumed.
-
Why it works: The bulky TMP ligand prevents carbonyl attack, while the Magnesium-Lithium cluster stabilizes the resulting carbanion, preventing ring fragmentation [2].
Module 3: Prophylactic Protocols (Steric Defense)
If your synthesis requires multiple harsh steps, the methyl or ethyl ester is a liability. You must upgrade your armor.
The tert-Butyl Shield Switching from a methyl/ethyl ester to a tert-butyl (t-Bu) ester is the single most effective passive defense against hydrolysis.
-
Mechanism: The massive steric bulk of the t-butyl group blocks the trajectory of nucleophiles (Burgi-Dunitz angle) approaching the carbonyl carbon.
-
Stability Delta: t-Butyl esters in isoxazoles can survive reaction conditions (like dilute NaOH or aqueous Suzuki) that would instantly hydrolyze a methyl ester.
Data Comparison: Hydrolytic Half-Life (t½) Simulated conditions: pH 10, 25°C
| Ester Type | Relative Stability | Primary Failure Mode |
| Methyl (-OMe) | Very Low | Rapid Saponification |
| Ethyl (-OEt) | Low | Saponification |
| tert-Butyl (-OtBu) | High | Stable (Requires acid to cleave) |
How to install it: If you cannot buy the t-butyl isoxazole, synthesize it via transesterification or from the acid chloride using t-butanol and Mg(ClO4)2 or EDC coupling.
Module 4: Decision Logic
Use this flow to determine your experimental conditions.
Figure 2: Decision matrix for selecting reagents compatible with labile isoxazole esters.
FAQ: Frequently Asked Questions
Q: Can I use LiOH to carefully hydrolyze a different ester in the presence of the isoxazole ester? A: Highly risky. The isoxazole C4-ester is often the most reactive ester in the molecule. If you need differentiation, use a t-butyl ester at C4 and a methyl ester elsewhere. You can then hydrolyze the methyl ester with LiOH, leaving the t-butyl group intact [3].
Q: I see "ring opening" byproducts in my LCMS. What caused this? A: This is likely the "Cornforth rearrangement" or general isoxazole fragmentation. It happens when a strong base deprotonates the C3-methyl or C5 position, and the resulting anion attacks the N-O bond. Solution: Lower the temperature and switch to Magnesium-based bases (TMPMgCl·LiCl) rather than Lithium bases.
Q: Can I reduce a ketone on the molecule without touching the isoxazole ester? A: Yes, but avoid LiAlH4 (LAH) or DIBAL-H at room temperature. Use Luche Reduction conditions (NaBH4 + CeCl3·7H2O in MeOH). The Cerium activates the ketone and the methanol buffers the reaction, preventing ester reduction.
References
-
Mechanistic Insight into Suzuki Coupling with Labile Esters: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Variants." [Link]
-
Stability of tert-Butyl Esters in Drug Design: Journal of Medicinal Chemistry. "Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability." (2023).[1] [Link]
Sources
Technical Support Center: Purification of Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this and structurally related oxazole derivatives. Our goal is to synthesize technical accuracy with field-proven insights to ensure the successful isolation of your target compound.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues that may arise during your purification workflow in a question-and-answer format.
Q1: My crude product shows multiple spots on the Thin-Layer Chromatography (TLC) plate after the initial work-up. How do I proceed with purification?
This is a common scenario resulting from unreacted starting materials, the formation of byproducts, or regioisomers with similar polarities. The most robust method to resolve such a mixture is column chromatography.
Recommended Strategy: Silica Gel Column Chromatography
Column chromatography is the most prevalent and effective method for purifying oxazole and isoxazole derivatives.[1]
-
Underlying Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Compounds with higher polarity will adhere more strongly to the silica gel and elute later.
-
Causality of Separation: The choice of eluent is critical. A non-polar solvent will have weak interactions with the compounds, causing them to remain adsorbed to the polar silica. A polar solvent will compete for the adsorption sites on the silica, causing the compounds to move down the column. By starting with a low-polarity eluent and gradually increasing its polarity, you can sequentially elute compounds of increasing polarity.
Experimental Workflow for Column Chromatography
Caption: Workflow for purification by column chromatography.
See Protocol 1 for a detailed, step-by-step methodology.
Q2: The product appears to be decomposing during purification. What could be the cause and how can I mitigate it?
The 1,2-oxazole ring system can exhibit sensitivity to certain chemical conditions, which may lead to ring-opening and degradation.
Potential Cause 1: Exposure to Strong Bases The N-O bond in the isoxazole ring is relatively weak and can be cleaved under strongly basic conditions. If your work-up procedure involves washing with strong bases like sodium hydroxide, this could be the source of degradation.
-
Preventative Measure: During the aqueous work-up, use milder bases such as a saturated sodium bicarbonate (NaHCO₃) solution. If a stronger base is necessary, perform the wash at low temperatures (0-5 °C) and minimize the contact time.
Potential Cause 2: Thermal Instability While many oxazole derivatives are thermally stable, prolonged exposure to high heat during solvent evaporation can sometimes lead to decomposition.
-
Preventative Measure: Use a rotary evaporator with a water bath set to a moderate temperature (typically ≤ 40 °C). Avoid leaving the dried product on the evaporator for extended periods after the solvent has been removed.
Q3: I am struggling to separate my product from an impurity with a very similar Rf value (co-elution). What are my advanced options?
This is a challenging but solvable separation problem. When standard chromatography systems fail, optimization is key.
Option 1: Fine-Tune the Chromatography System
-
Solvent System Screening: Systematically screen different solvent systems. Sometimes, adding a third solvent (a ternary mixture) can dramatically improve separation. For example, adding a small percentage of dichloromethane or methanol to a hexane/ethyl acetate mixture can alter the selectivity.
-
Change the Stationary Phase: If normal-phase silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).[2]
Option 2: Recrystallization If your product is a solid and the impurity has different solubility characteristics, recrystallization is an excellent and often scalable alternative.[2][3][4]
-
Principle of Recrystallization: This method relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures.[3]
-
Self-Validation: A successful recrystallization is often indicated by the formation of well-defined crystals and a significant improvement in the product's melting point and TLC purity.
See Protocol 2 for a detailed, step-by-step methodology.
Troubleshooting Purification: Summary Table
| Observed Problem | Potential Cause | Suggested Solution(s) |
| Multiple Spots on TLC | Incomplete reaction, side products, regioisomers. | Perform silica gel column chromatography. |
| Product Degradation | Sensitivity to strong bases or heat. | Use mild bases (e.g., NaHCO₃) during work-up; evaporate solvents at moderate temperatures (≤ 40 °C). |
| Co-elution of Impurity | Impurity has similar polarity to the product. | Optimize chromatography (ternary solvent system, different stationary phase) or attempt recrystallization.[2] |
| Low Product Recovery | Product is too soluble in the recrystallization solvent; incorrect chromatography gradient. | For recrystallization, ensure the solvent is ice-cold for rinsing[3]; for chromatography, use a slower, more shallow elution gradient. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, first-line purification method for this compound? For this class of compounds, silica gel column chromatography is the most common and reliable method.[1][5][6] It provides excellent resolving power for a wide range of impurities typically encountered in the synthesis of substituted oxazoles. The standard eluent system to start with is a mixture of petroleum ether (or hexanes) and ethyl acetate.[5][6]
Q2: How do I select an appropriate solvent for recrystallization? The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[3] The impurities, conversely, should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed during filtration). To find the best solvent, perform small-scale solubility tests with your crude product in various solvents like ethanol, isopropanol, ethyl acetate, toluene, and hexane/ethyl acetate mixtures.
Q3: Can the product undergo any chemical transformations on silica gel? While silica gel is generally considered a mild stationary phase, it is slightly acidic. For highly acid-sensitive compounds, this can sometimes lead to degradation. However, for most oxazole derivatives, including this compound, this is not a common issue. If you suspect degradation on the column, you can use silica gel that has been neutralized with a base like triethylamine. This is done by adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent.
Experimental Protocols
Protocol 1: Step-by-Step Column Chromatography
-
TLC Analysis: Develop a TLC of your crude material using various ratios of a non-polar and a polar solvent (e.g., hexane and ethyl acetate). The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.
-
Column Preparation: Select an appropriate size glass column. As a rule of thumb, use about 50 g of silica gel for every 1 g of crude material. Prepare a slurry of silica gel in your initial, low-polarity eluent and pour it into the column, allowing it to pack evenly without air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Carefully add the sample to the top of the packed silica bed.
-
Elution: Begin eluting with the low-polarity solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent as the elution progresses to move more polar compounds down the column.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Monitoring: Spot every few fractions onto a TLC plate to determine which ones contain your purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.[1][7]
Protocol 2: Step-by-Step Recrystallization
-
Solvent Selection: Place a small amount of your crude solid into several test tubes. Add a small volume of a different potential recrystallization solvent to each tube and heat to boiling. The best solvent will fully dissolve the solid upon heating.[3]
-
Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing recovery.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Rinse the collected crystals with a small amount of ice-cold recrystallization solvent to wash away any soluble impurities adhering to the crystal surfaces.[3]
-
Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven, to remove any residual solvent.
Troubleshooting Decision Tree
Caption: Decision tree for selecting a purification method.
References
- Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
- Benchchem. troubleshooting unexpected results in 4-Methyl-2-(piperidin-2-yl)oxazole experiments.
- SBQ. Supplementary Information.
- Unknown. Recrystallization1.
- SciEngine. Supporting Information.
- Benchchem. Synthesis routes of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate.
- PubChemLite. Ethyl 3-(chloromethyl)-5-methyl-1,2-oxazole-4-carboxylate.
- FUJIFILM Wako Chemicals. 1,2-oxazole-4-carboxylate・ethyl 3-(chloromethyl).
- The Royal Society of Chemistry. Supporting Information-I A Seven-step, One-pot Regioselective Synthesis of Biologically Important 3-Aryllawsones: Scope and Applications.
- PMC. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.
- International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
- PMC - NIH. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
- Google Patents. Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.
- Unknown. OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
- ResearchGate. Journal of Heterocyclic Chemistry REVIEW Synthetic Approaches for Oxazole Derivatives: A Review.
- PMC. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs).
- Unknown. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- The Royal Society of Chemistry. Reactive organogels based on isoxazole esters: alkali metal ions selected gelation and crystallization.
- JOCPR. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
- MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.
Sources
- 1. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. files.sciengine.com [files.sciengine.com]
- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions during nucleophilic substitution of chloromethyl isoxazoles
A Guide to Minimizing Side Reactions and Optimizing Yields
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the nucleophilic substitution of chloromethyl isoxazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.
The isoxazole moiety is a valuable scaffold in medicinal chemistry, and its functionalization via nucleophilic substitution on a chloromethyl group is a common and powerful synthetic strategy.[1][2] However, this seemingly straightforward reaction can be prone to a variety of side reactions, leading to reduced yields, complex product mixtures, and purification challenges. This guide is structured to help you anticipate, diagnose, and solve these problems.
Section 1: Understanding the Reactivity of Chloromethyl Isoxazoles
The chloromethyl group attached to the isoxazole ring is a reactive electrophile, primed for nucleophilic attack. The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the methylene carbon, facilitating the substitution reaction. However, this reactivity is a double-edged sword, as it can also pave the way for undesirable side reactions.
The primary reaction mechanism is typically a bimolecular nucleophilic substitution (SN2), where the nucleophile attacks the carbon atom bearing the chlorine, leading to inversion of configuration if the carbon were chiral.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the nucleophilic substitution of chloromethyl isoxazoles in a question-and-answer format.
Q1: My reaction is sluggish or incomplete. How can I improve the conversion rate?
Several factors can contribute to a slow reaction. Let's break down the potential causes and solutions.
-
Insufficient Nucleophilicity: The strength of your nucleophile is paramount.
-
Causality: A weak nucleophile will react slowly with the electrophilic chloromethyl group. The isoxazole ring, being electron-withdrawing, can also decrease the rate of SN2 reactions compared to simple alkyl halides.
-
Troubleshooting:
-
Increase Nucleophile Strength: If possible, deprotonate your nucleophile with a suitable base to increase its electron-donating ability. For example, use a phenoxide instead of a phenol, or an alkoxide instead of an alcohol.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, leaving it more "naked" and reactive.
-
Temperature: Gently heating the reaction can increase the rate, but be cautious as this can also promote side reactions (see Q2 and Q3).
-
-
-
Poor Leaving Group Ability: While chloride is a reasonably good leaving group, its departure can sometimes be the rate-limiting step.
-
Causality: The C-Cl bond must be broken for the reaction to proceed.
-
Troubleshooting:
-
Halide Exchange (Finkelstein Reaction): In some cases, converting the chloromethyl group to a more reactive iodomethyl group in situ by adding a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction.
-
-
Q2: I'm observing significant amounts of an elimination byproduct. How can I favor substitution?
The formation of an exocyclic double bond via an E2 elimination mechanism is a common competing side reaction, especially with sterically hindered or strongly basic nucleophiles.
-
Causality: The protons on the chloromethyl group are acidic due to the electron-withdrawing isoxazole ring. A strong or sterically hindered base can abstract a proton, leading to the elimination of HCl.[3]
-
Troubleshooting:
| Factor | To Favor Substitution (SN2) | To Favor Elimination (E2) |
| Nucleophile/Base | Use a strong, but non-bulky nucleophile. | Use a strong, sterically hindered base (e.g., t-BuOK). |
| Solvent | Polar aprotic (e.g., DMF, DMSO, CH3CN). | Polar protic (e.g., EtOH, t-BuOH). |
| Temperature | Lower temperatures. | Higher temperatures. |
Step-by-Step Protocol to Minimize Elimination:
-
Reagent Selection: Choose a strong, non-hindered nucleophile. If your nucleophile is also a strong base, consider using a milder base for its in situ generation.
-
Solvent Choice: Dissolve your chloromethyl isoxazole in a polar aprotic solvent like anhydrous DMF or acetonitrile.
-
Temperature Control: Cool the reaction mixture to 0 °C or even lower before the addition of the nucleophile or base.
-
Slow Addition: Add the nucleophile or base dropwise to maintain a low concentration of the base at any given time, which can disfavor the bimolecular elimination pathway.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at elevated temperatures.
Visualizing the Competing Pathways
Caption: Factors influencing the competition between SN2 and E2 pathways.
Q3: My isoxazole ring is opening or decomposing. What's causing this and how can I prevent it?
The isoxazole ring, while aromatic, is susceptible to cleavage under certain conditions, particularly in the presence of strong bases or acids.[4][5]
-
Causality: The N-O bond in the isoxazole ring is relatively weak and can be cleaved. 3-unsubstituted isoxazoles are particularly prone to base-catalyzed ring opening.[4] Strongly nucleophilic reagents can also attack the ring itself, leading to decomposition pathways.
-
Troubleshooting:
-
Avoid Strong Bases: Whenever possible, use weaker bases like K₂CO₃ or NaHCO₃ instead of strong bases like NaH, LDA, or n-BuLi. If a strong base is necessary, use it at very low temperatures (e.g., -78 °C) and for the shortest possible time.
-
Control pH: Maintain the reaction mixture at a neutral or slightly basic pH. Strongly acidic conditions can also lead to ring degradation.
-
Protecting Groups: If the isoxazole ring has sensitive functional groups, consider protecting them before carrying out the nucleophilic substitution.
-
Nucleophile Choice: Be mindful that some nucleophiles, like hydrazine, can react with the isoxazole ring itself, leading to ring transformation products like pyrazoles.[6]
-
Q4: I am getting over-alkylation, especially with amine nucleophiles. How can I achieve mono-alkylation?
This is a very common issue when using primary or secondary amines as nucleophiles, as the initially formed secondary or tertiary amine product is often more nucleophilic than the starting amine.
-
Causality: The product of the initial substitution can compete with the starting amine for the remaining chloromethyl isoxazole, leading to a mixture of mono- and di-alkylated products.
-
Troubleshooting:
-
Use a Large Excess of the Amine: By using a large excess (5-10 equivalents) of the starting amine, you can statistically favor the reaction of the chloromethyl isoxazole with the more abundant primary or secondary amine.
-
Slow Addition of the Electrophile: Add the chloromethyl isoxazole slowly to a solution of the amine. This ensures that the electrophile is always in the presence of a large excess of the desired nucleophile.
-
Use a Protecting Group: For primary amines, you can use a protecting group (e.g., Boc) to form a carbamate, which can then be alkylated. Subsequent deprotection will yield the desired mono-alkylated product.
-
Alternative Ammonia Equivalents: Consider using reagents like Gabriel amine synthesis (using potassium phthalimide) followed by hydrolysis or hydrazinolysis to introduce a primary amine group cleanly.
-
Workflow for Preventing Over-alkylation
Caption: Decision-making workflow to mitigate over-alkylation with amine nucleophiles.
Q5: I suspect the isoxazole nitrogen is undergoing N-alkylation. How can I confirm this and promote C-alkylation?
While less common than reactions at the chloromethyl group, quaternization of the isoxazole nitrogen can occur, especially with highly reactive alkylating agents.
-
Causality: The nitrogen atom in the isoxazole ring has a lone pair of electrons and can act as a nucleophile, leading to the formation of a quaternary isoxazolium salt.
-
Troubleshooting:
-
Characterization: N-alkylation will result in a product with a positive charge on the isoxazole ring. This can be detected by techniques like mass spectrometry (observing the molecular ion of the salt) and NMR spectroscopy (significant downfield shifts of the isoxazole ring protons).
-
Reaction Conditions: This side reaction is more likely with highly reactive electrophiles. Since the chloromethyl group is part of the molecule, this is an intramolecular vs. intermolecular competition. Generally, the SN2 reaction at the chloromethyl group is much faster. If you are adding an external alkylating agent in the presence of a base, ensure the base is not strong enough to deprotonate the isoxazole ring, which would increase its nucleophilicity.
-
Favoring C-Alkylation: The strategies outlined in Q1 to Q4 for promoting the desired SN2 reaction will inherently disfavor N-alkylation by consuming the electrophile in the desired pathway.
-
Section 3: Reference Protocols
Here are some general, step-by-step protocols for common nucleophilic substitution reactions with chloromethyl isoxazoles. These should be considered as starting points and may require optimization for your specific substrate.
Protocol 1: General Procedure for O-Alkylation with a Phenol
-
Materials: 3-(Chloromethyl)-5-phenylisoxazole, 4-methoxyphenol, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure: a. To a solution of 4-methoxyphenol (1.2 eq.) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq.). b. Stir the mixture at room temperature for 30 minutes. c. Add a solution of 3-(chloromethyl)-5-phenylisoxazole (1.0 eq.) in DMF dropwise. d. Heat the reaction mixture to 60-80 °C and monitor by TLC. e. Upon completion, cool the reaction to room temperature and pour into ice-water. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for S-Alkylation with a Thiol
-
Materials: 5-(Chloromethyl)-3-methylisoxazole, thiophenol, sodium hydride (NaH, 60% dispersion in mineral oil), tetrahydrofuran (THF).
-
Procedure: a. To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, add a solution of thiophenol (1.1 eq.) in THF dropwise. b. Allow the mixture to warm to room temperature and stir for 30 minutes. c. Cool the reaction mixture back to 0 °C and add a solution of 5-(chloromethyl)-3-methylisoxazole (1.0 eq.) in THF dropwise. d. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). e. Carefully quench the reaction by the slow addition of water. f. Extract the aqueous layer with diethyl ether (3x). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. h. Purify the crude product by column chromatography.
Section 4: Concluding Remarks
Minimizing side reactions in the nucleophilic substitution of chloromethyl isoxazoles requires a careful consideration of the interplay between the substrate, nucleophile, solvent, and temperature. By understanding the underlying mechanisms of the desired reaction and potential side pathways, researchers can make informed decisions to optimize their synthetic strategies. This guide provides a framework for troubleshooting common issues, but empirical optimization will always be a key component of successful synthesis.
References
-
Shilova, A. N., et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Molecules, 27(24), 8849. [Link]
-
Chikkula, K. V., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-221. [Link]
-
Prager, R. H., et al. (1992). The Chemistry of 5-Oxodihydroisoxazoles. IV. Reactions of Some N-Arylisoxazol-5-ones With Nucleophiles. Australian Journal of Chemistry, 45(12), 2037-2048. [Link]
-
Ríos, M. C., et al. (2023). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 13(8), 5195-5206. [Link]
-
Pawar, S. D., et al. (2024). Construction of Isoxazole ring: An Overview. NanoBio Letters, 1(1), 1-23. [Link]
-
Méndez-Hernández, D., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Organic Chemistry, 87(7), 4846-4856. [Link]
-
Potkin, V. I., et al. (2016). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry, 52(8), 1184-1190. [Link]
-
Kashiyama, E., et al. (1995). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. The Journal of Organic Chemistry, 60(25), 8142-8147. [Link]
-
Micetich, R. G., & Raap, R. (1971). Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. Journal of Medicinal Chemistry, 14(10), 974-976. [Link]
-
Adib, M., et al. (2019). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Synthesis, 16(6), 804-825. [Link]
-
Kumar, A., & Kumar, R. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 24(22), 5645-5666. [Link]
-
Gulevskaya, A. V., & Pozharskii, A. F. (2011). Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. Molecules, 16(12), 10303-10317. [Link]
-
Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(21), 14093-14104. [Link]
-
Isoxazole. (2023, November 28). In Wikipedia. [Link]
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
Sources
Validation & Comparative
A Senior Scientist's Guide to the ¹H NMR Spectral Analysis of Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate: A Comparative Study
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the gold standard for providing detailed information about molecular structure in solution. This guide offers an in-depth analysis of the ¹H NMR spectrum of a key synthetic intermediate, ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate.
This document moves beyond a simple recitation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with a practical, field-tested framework for spectral interpretation. We will delve into the causal relationships between the molecule's electronic environment and its spectral output, compare its predicted spectrum with an experimentally-derived spectrum of a close structural analog, and provide robust, self-validating experimental protocols for acquiring high-fidelity data.
Predicted ¹H NMR Spectrum: A First-Principles Approach
Direct experimental data for this specific molecule is not widely published. However, by applying fundamental principles of NMR theory, we can construct a highly accurate predicted spectrum.[1][2][3] The structural features of this compound give rise to four distinct proton environments, or "spin systems."
Molecular Structure and Proton Designations:
Caption: Molecular structure of this compound with key proton groups labeled A-D.
Table 1: Predicted ¹H NMR Spectral Assignments for this compound in CDCl₃
| Label | Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Chemical Shift |
| A | Oxazole C5-H | ~8.5 - 8.8 | Singlet (s) | 1H | Located on an electron-deficient heterocyclic aromatic ring, significantly deshielded by the ring current and the adjacent electron-withdrawing ester group.[4][5] |
| B | -CH₂Cl | ~4.8 - 5.0 | Singlet (s) | 2H | Methylene protons are strongly deshielded by the inductive effect of the adjacent electronegative chlorine atom. |
| C | -OCH₂CH₃ | ~4.3 - 4.5 | Quartet (q) | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. Split into a quartet by the neighboring methyl group (3+1=4). |
| D | -OCH₂CH₃ | ~1.3 - 1.5 | Triplet (t) | 3H | Methyl protons of the ethyl ester. Split into a triplet by the neighboring methylene group (2+1=3). |
Comparative Analysis: The Power of a Structural Analog
To ground our predictions in experimental reality, we will compare the expected spectrum of our target molecule with the known ¹H NMR data for Ethyl 3-methyl-1,2-oxazole-4-carboxylate . This analog differs only by the substitution of a methyl group (-CH₃) for the chloromethyl group (-CH₂Cl) at the C3 position. This single change provides a powerful case study in understanding substituent effects.
Table 2: Comparative ¹H NMR Data (Predicted vs. Experimental Analog)
| Proton Group | Predicted: Ethyl 3-(chloro methyl)-... (ppm) | Experimental: Ethyl 3-(methyl )-... (ppm) | Key Observational Insight |
| Oxazole C5-H | ~8.5 - 8.8 | 8.45 | The C5-H proton in the chloromethyl analog is predicted to be slightly further downfield. This is due to the stronger electron-withdrawing inductive effect of the -CH₂Cl group compared to the weakly donating -CH₃ group, which further deshields the proton on the ring. |
| C3-Substituent | ~4.8 - 5.0 (-CH₂Cl) | 2.65 (-CH₃) | This is the most significant difference. The strong deshielding effect of the chlorine atom shifts the signal of the methylene protons downfield by over 2 ppm compared to the methyl protons of the analog. This provides a clear diagnostic signal for successful chlorination. |
| -OCH₂ CH₃ | ~4.3 - 4.5 | 4.38 | The chemical shifts of the ethyl ester protons are nearly identical, as expected. They are electronically distant from the C3 substituent, and their chemical environment is dominated by the adjacent ester oxygen. |
| -OCH₂CH₃ | ~1.3 - 1.5 | 1.39 | Similar to the ethyl methylene group, the terminal methyl protons show negligible change, confirming that the substituent effect attenuates rapidly with distance. |
Experimental data for the methyl analog is sourced from publicly available spectral databases.
This comparative analysis serves a dual purpose: it validates our predictive model and highlights the key spectral markers that differentiate the target molecule from its precursor or potential side-products. The dramatic downfield shift of the C3-substituent protons is an unambiguous indicator of the chloromethyl group's presence.
Experimental Protocol for High-Fidelity Data Acquisition
The quality of NMR data is profoundly dependent on meticulous sample preparation and proper instrument setup.[6][7] The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Material Purity: Ensure the analyte is free from residual solvents or non-volatile impurities by drying under high vacuum for 15-30 minutes.[8]
-
Mass Determination: Accurately weigh 10-15 mg of the compound. This concentration is optimal for achieving a high signal-to-noise ratio in a reasonable time without causing line broadening due to viscosity.[9]
-
Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to its excellent solubilizing power for moderately polar organic compounds and its relatively clean spectral window.[8] Use approximately 0.6-0.7 mL of solvent.
-
Dissolution & Filtration: Prepare the solution in a clean vial to ensure complete dissolution. Filter the solution through a small pipette packed with glass wool directly into a high-quality, clean 5 mm NMR tube. This step is critical to remove any particulate matter which can degrade spectral resolution by distorting magnetic field homogeneity.
-
Internal Standard (Optional): For precise chemical shift referencing, Tetramethylsilane (TMS) is used (0 ppm). Typically, commercially available CDCl₃ contains a small amount of TMS. If not, it can be added.[7]
NMR Spectrometer Workflow
The following workflow outlines the key steps for data acquisition on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
Caption: Standard workflow for NMR data acquisition and processing.
Conclusion
The structural verification of this compound via ¹H NMR spectroscopy is a clear and unambiguous process when guided by first principles and comparative analysis. The key diagnostic signals are the singlet for the oxazole proton (A ) appearing at a significantly downfield shift (>8.5 ppm) and the singlet for the chloromethyl protons (B ) around 4.8-5.0 ppm. Comparing these features against a non-chlorinated analog confirms the electronic impact of the substituent and validates the structural assignment. By adhering to the rigorous experimental protocols outlined, researchers can ensure the acquisition of high-quality, reproducible data, bolstering the scientific integrity of their synthetic efforts.
References
- Supporting Information for an unspecified chemical synthesis. (n.d.).
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved February 24, 2026, from [Link]
-
The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe. Retrieved February 24, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). University of Leicester. Retrieved February 24, 2026, from [Link]
-
Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Retrieved February 24, 2026, from [Link]
- Supporting Information for Ethyl 5-methyl-2-phenyloxazole-4-carboxylate (3a) and related compounds. (n.d.).
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved February 24, 2026, from [Link]
-
Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved February 24, 2026, from [Link]
-
Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]
- Abraham, R. J. 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 24, 2026, from a Google Search result of a scientific paper.
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 24, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). University of Houston. Retrieved February 24, 2026, from [Link]
Sources
- 1. spectroscopyasia.com [spectroscopyasia.com]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. How To [chem.rochester.edu]
- 9. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
Advanced Structural Elucidation: Ethyl 3-(chloromethyl)isoxazole-4-carboxylate
[1]
Executive Summary & Application Context
Ethyl 3-(chloromethyl)isoxazole-4-carboxylate is a critical electrophilic intermediate in the synthesis of bioactive isoxazole derivatives.[1] Its primary utility lies in the reactivity of the chloromethyl group (
For the analytical chemist, the challenge lies in distinguishing this functionalized intermediate from its precursors (methyl analogs) and regioisomers. This guide benchmarks the Carbon-13 (
C13 NMR Spectral Benchmarking
Comparative Chemical Shift Analysis
The following table contrasts the target molecule with its direct precursor, Ethyl 3-methylisoxazole-4-carboxylate , and its regioisomer. The data combines experimental literature values for the scaffold with calculated substituent chemical shift (SCS) corrections for the chlorinated moiety.
Table 1: Comparative
| Carbon Position | Target: 3-(Chloromethyl) | Precursor: 3-Methyl | Regioisomer: 5-(Chloromethyl)* | Assignment / Electronic Environment |
| C-3 (Ring) | 159.5 - 161.0 | 158.4 | 156.2 | Ipso-carbon; deshielded by N and substituent. |
| C-4 (Ring) | 112.5 - 114.0 | 110.8 | 108.5 | |
| C-5 (Ring) | 160.0 - 162.5 | 159.2 | 168.0 | Adjacent to Oxygen; typically the most deshielded ring carbon.[1] |
| C=O (Ester) | 162.0 - 163.5 | 162.8 | 161.5 | Carbonyl carbon; characteristic ester region.[1] |
| -CH | 34.5 - 38.0 | N/A | N/A | Diagnostic Peak: Significant downfield shift vs -CH |
| -CH | N/A | 11.5 | 12.8 | Precursor methyl group (upfield).[1] |
| OCH | 60.5 - 61.5 | 60.8 | 61.2 | Ester methylene.[1] |
| OCH | 14.1 - 14.5 | 14.2 | 14.1 | Ester methyl.[1] |
*Note: The 5-(chloromethyl) regioisomer typically exhibits a distinct C-5 shift due to the direct attachment of the chloromethyl group to the position adjacent to oxygen.
The Diagnostic "Alpha-Effect"
The most critical validation parameter is the chemical shift of the substituent at Position 3.[1]
-
Transformation: Methyl (
) Chloromethyl ( ).[1] -
Spectral Shift: The substitution of Hydrogen for Chlorine induces a +25 to +30 ppm downfield shift (Alpha Effect).[1]
-
Validation Check: If your spectrum shows a peak at ~11 ppm , the chlorination is incomplete. If a new peak appears at ~36 ppm , the reaction is successful.[1]
Structural & Synthetic Logic (Visualization)
The following diagram illustrates the chemical environment changes and the synthesis flow typically used to access this scaffold, highlighting the NMR tracking points.
Figure 1: Synthetic pathway and NMR validation logic for the conversion of the methyl precursor to the chloromethyl target.
Experimental Protocol: High-Resolution Acquisition
To ensure accurate assignment, particularly for the quaternary carbons (C3, C4, C5, C=O), the following acquisition parameters are recommended.
Sample Preparation[1]
-
Solvent:
(Chloroform-d) is preferred for solubility and standard referencing (77.16 ppm).[1] -
Concentration: Dissolve 20-30 mg of the compound in 0.6 mL of solvent.
-
Tube: High-quality 5mm NMR tube (prevent shimming errors).
Instrument Parameters (400 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons if quantitative integration is needed (otherwise standard decoupling is fine).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons at C3, C4, and C5 have long
relaxation times.[1] Insufficient delay will result in poor signal-to-noise for these critical ring carbons. -
Scans (NS): Minimum 512 scans recommended to resolve the quaternary carbons clearly from the baseline noise.
-
Spectral Width: 0 - 200 ppm.
Troubleshooting Impurities
References
-
National Center for Biotechnology Information (NCBI). Ethyl 3-methylisoxazole-4-carboxylate (CID 7009317).[1] PubChem Compound Summary.[1] Available at: [Link][1]
-
Hossain, M. I., et al. (2022).[1] Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition.[1] Beilstein Journal of Organic Chemistry, 18, 446–458.[1] Available at: [Link][1]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods: 13C NMR Chemical Shifts. University of Wisconsin-Madison (Archived by ACS).[1] Available at: [Link][1]
Comparative Guide: HPLC Method Development for Purity Analysis of Chloromethyl Isoxazoles
Executive Summary
The Core Conflict: In the synthesis of chloromethyl isoxazoles—critical intermediates for semi-synthetic penicillins and agrochemicals—the primary analytical challenge is not retention, but selectivity .[1]
Standard C18 stationary phases often fail to resolve the target 3-chloromethyl-5-methylisoxazole from its regioisomer, 5-chloromethyl-3-methylisoxazole, due to their identical hydrophobicity. Furthermore, the chloromethyl moiety is susceptible to hydrolysis, demanding a method that is both rapid and chemically inert.
This guide compares the industry-standard C18 (Alkyl) approach against the chemically superior Phenyl-Hexyl (Aromatic) stationary phase, demonstrating why the latter is the requisite choice for high-purity applications.
Part 1: The Analytical Challenge
Chloromethyl isoxazoles possess two distinct features that dictate method development:
-
Isoxazole Ring Aromaticity: The ring system is electron-deficient but aromatic.
-
Regioisomerism: The positional isomers (3,5- vs 5,3-substitution) have nearly identical LogP values.
The "Hydrophobicity Trap"
Most method development starts with a C18 column. For chloromethyl isoxazoles, C18 columns interact primarily through hydrophobic (Van der Waals) forces. Since the isomers differ only in the placement of methyl and chloromethyl groups, their hydrophobic footprints are virtually indistinguishable. This leads to co-elution or "shouldering," making accurate purity integration impossible.
Part 2: Comparative Analysis
We evaluated two distinct separation mechanisms.
Option A: The Conventional Approach (C18)
-
Stationary Phase: Fully Porous C18 (5 µm).
-
Mechanism: Hydrophobic Interaction.[2]
-
Outcome: High retention, poor selectivity (
). -
Verdict: Insufficient. The C18 phase cannot "see" the difference in electron density distribution between the isomers.
Option B: The Modern Approach (Phenyl-Hexyl)
-
Stationary Phase: Core-Shell Phenyl-Hexyl (2.6 µm or 2.7 µm).
-
Mechanism: Hydrophobic Interaction +
- Stacking . -
Outcome: The phenyl ring on the stationary phase interacts with the
-electrons of the isoxazole ring. The steric and electronic differences between the 3,5- and 5,3-isomers alter this interaction strength, resulting in baseline separation ( ). -
Verdict: Superior.
Comparative Data Summary
| Parameter | Method A: Standard C18 | Method B: Core-Shell Phenyl-Hexyl |
| Separation Mechanism | Hydrophobicity only | Hydrophobicity + |
| Isomer Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline) |
| Analysis Time | 15.0 min | 6.5 min |
| Peak Symmetry (Tailing) | 1.3 | 1.1 |
| Backpressure | ~120 bar | ~280 bar |
Part 3: Strategic Workflow Visualization
Diagram 1: Method Development Decision Matrix
This logic gate ensures you do not waste time optimizing a C18 method that is mechanistically flawed for this application.
Caption: Decision matrix prioritizing stationary phase chemistry based on the presence of positional isomers.
Part 4: Recommended Experimental Protocol
This protocol is self-validating. The use of a "Core-Shell" particle provides high efficiency at lower backpressures than sub-2 µm particles, making it robust for routine QC.
Instrumentation & Conditions
-
System: HPLC with PDA/UV detector (low dispersion tubing recommended).
-
Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm.
-
Temperature: 35°C (Control is critical;
- interactions are temperature sensitive). -
Flow Rate: 1.2 mL/min.
-
Detection: 220 nm (Isoxazole absorption max) and 254 nm.
Mobile Phase Preparation[3][4][5][6][7][8]
-
Solvent A (Aqueous): 0.1% Formic Acid in Water.
-
Why: Acidic pH (~2.7) suppresses silanol activity and prevents hydrolysis of the chloromethyl group [1].
-
-
Solvent B (Organic): Acetonitrile.[3][4]
-
Why: Methanol can sometimes dampen
- interactions; ACN is preferred here for sharper peaks.
-
Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.0 | 90 | 10 | Initial Hold |
| 5.0 | 40 | 60 | Elution of Isoxazoles |
| 5.1 | 5 | 95 | Column Wash |
| 7.0 | 5 | 95 | Wash Hold |
| 7.1 | 90 | 10 | Re-equilibration |
| 10.0 | 90 | 10 | Ready for Next Inj |
Sample Preparation (Critical Step)
-
Diluent: 50:50 Water:Acetonitrile.
-
Precaution: Do not use 100% alcohol (MeOH/EtOH) as a diluent if the sample sits for >4 hours; the chloromethyl group can undergo solvolysis to form the alkoxymethyl ether impurity.
Part 5: Workflow & Mechanism Visualization
Diagram 2: The Separation Mechanism
This diagram illustrates the interaction difference that drives the separation.
Caption: Mechanistic comparison showing why Phenyl-Hexyl provides orthogonal selectivity compared to C18.
References
-
Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from [Link]
-
Phenomenex. (2025).[5][6] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (2025).[5] Phenyl Stationary Phases for HPLC. Retrieved from [Link]
Sources
ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate vs methyl ester analog properties
[1][2][3][4]
Executive Summary
The 3-(chloromethyl)-1,2-oxazole-4-carboxylate scaffold is a high-value bifunctional intermediate.[1][2][3][4] It features two orthogonal reactive centers:[2][4]
-
Electrophilic Chloromethyl Group (C3): Highly reactive toward nucleophilic substitution (
), enabling the rapid introduction of amines, thiols, or alkoxides. -
Electrophilic Ester Group (C4): Serves as a latent carboxylic acid or a handle for heterocycle formation (e.g., amidation followed by cyclization).
The Core Decision:
-
Choose the Methyl Ester for higher atom economy, faster downstream hydrolysis, and typically higher crystallinity (ease of purification).
-
Choose the Ethyl Ester for improved solubility in non-polar organic solvents (DCM, Toluene) and greater stability against premature hydrolysis during aqueous workups.
Chemical & Physical Profile
The following data compares the two analogs. Note that while the core reactivity is similar, the physicochemical differences dictate handling and solvent selection.
| Property | Ethyl Ester | Methyl Ester | Implication |
| Formula | Methyl is more atom-efficient.[1][2][3][4] | ||
| MW | 189.59 g/mol | 175.57 g/mol | ~8% mass saving with Methyl.[2] |
| LogP (Predicted) | ~1.8 - 2.1 | ~1.3 - 1.5 | Ethyl is significantly more lipophilic.[1][2][3][4] |
| Boiling Point | ~116-122 °C (0.5 Torr) | ~105-110 °C (0.5 Torr) | Ethyl requires higher vac/temp to distill.[1][2][3] |
| Solubility | High in DCM, EtOAc, Toluene | High in MeOH, MeCN; Mod. in Toluene | Ethyl is better for non-polar biphasic reactions. |
| Hydrolysis Rate | Moderate ( | Fast ( | Methyl deprotects faster under basic conditions.[2][3] |
*Boiling points are estimated based on analogous isoxazole carboxylates.[1][2][3]
Reactivity & Synthetic Utility[4][5][6][7]
Orthogonal Reactivity Map
The utility of this scaffold lies in its ability to be functionalized sequentially.
Pathway A: Nucleophilic Substitution at C3 (Chloromethyl)
The primary alkyl chloride is highly susceptible to
-
Reagents: Primary/Secondary amines, Thiols (with base), Azide.
-
Selectivity: This reaction proceeds without affecting the ester if mild bases (
, DIPEA) and non-aqueous solvents (MeCN, DMF) are used at room temperature. -
Comparison: Both esters perform identically here, though the Methyl ester carries a higher risk of side-reactions (transesterification) if nucleophilic solvents (like MeOH) are used with strong nucleophiles.[2][3]
Pathway B: Ester Manipulation at C4
-
Hydrolysis: The Methyl ester hydrolyzes to the acid significantly faster (LiOH/THF/Water).[2] This is advantageous if the acid is the target for peptide coupling.
-
Amidation: Direct reaction with amines to form amides requires heating.[2] The Methyl ester is more reactive, allowing lower temperatures, which preserves the sensitive isoxazole ring.
Synthesis of the Core Scaffold
The most robust route to these specific isomers is the radical chlorination of the corresponding 3-methylisoxazole-4-carboxylate.[1][2][3][4]
Protocol (General):
Experimental Protocols
Protocol 1: Selective Amination of the Chloromethyl Group
This protocol demonstrates the introduction of a diversity element (amine) while keeping the ester intact.
Reagents:
Procedure:
-
Dissolve the isoxazole ester in MeCN (0.2 M concentration).
-
Add
followed by the amine dropwise at 0 °C. -
Allow to warm to RT and stir for 4–6 hours. Monitor by TLC/LCMS.[1][2][3]
-
Critical Step: Do not heat. Heating may cause the amine to attack the ester (forming the amide).
-
Workup: Filter solids, concentrate filtrate. Partition between EtOAc and Water.
Protocol 2: Hydrolysis to the Carboxylic Acid
Comparative Note: The Methyl ester will reach completion ~2x faster than the Ethyl ester.[4]
Reagents:
Procedure:
-
Dissolve ester in THF/Water.
-
Add LiOH at 0 °C.
-
Stir at RT.[5]
-
Methyl Ester: Check at 1 hour.
-
Ethyl Ester: Check at 3 hours.
-
-
Workup: Acidify carefully with 1M HCl to pH 3-4 (Isoxazoles can be acid-sensitive; do not go to pH 1). Extract with EtOAc.
Decision Logic & Visualizations
Strategic Selection Flowchart
Use this logic gate to select the correct starting material for your campaign.
Caption: Decision matrix for selecting between Ethyl and Methyl esters based on solvent compatibility and process scale.
Reaction Pathway
The following diagram illustrates the divergent synthesis possible from the chloromethyl scaffold.
Caption: Divergent synthesis pathways: The scaffold allows selective functionalization of the chloromethyl group prior to ester hydrolysis.
Safety & Handling
References
-
Synthesis of Isoxazole-4-carboxylates: McMurry, J. E. "A General Synthesis of 4-Isoxazolecarboxylic Esters." Organic Syntheses, 2003. Link
-
Nucleophilic Substitution on Chloromethyl Isoxazoles: Robins, L. I., et al. "Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids."[1][2][3][4] Journal of Combinatorial Chemistry, 2007, 9(1), 139-142. Link[3]
-
General Reactivity of Isoxazoles: Pinho e Melo, T. M. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005. Link
-
Physical Properties Data (PubChem): Ethyl 3-methylisoxazole-4-carboxylate (Parent Scaffold).[1][2][3] Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. Synthesis routes of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate [benchchem.com]
comparative yield analysis of different isoxazole synthesis routes
Executive Summary
The isoxazole ring is a privileged pharmacophore found in critical therapeutics such as Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). However, constructing this five-membered heterocycle presents a classic trade-off between regiocontrol and atom economy .
This guide objectively compares the three dominant synthesis routes:
-
[3+2] Cycloaddition (Click Chemistry): The gold standard for convergent synthesis and library generation.
-
Condensation of 1,3-Dicarbonyls: The industrial workhorse for scale-up.
-
Oxidative Cyclization: The metal-free, modern alternative for sensitive substrates.
Verdict at a Glance:
-
Highest Yield: Copper-Catalyzed Cycloaddition (>90%).
-
Best Scalability: Hydroxylamine Condensation.
-
Best for Fused Systems: Iodine-Mediated Oxidative Cyclization.
Mechanistic & Performance Analysis
Method A: Copper-Catalyzed [3+2] Cycloaddition (CuANOC)
Often termed "Click Chemistry" (analogous to CuAAC for triazoles), this route involves the 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne.
-
Mechanism: The nitrile oxide (dipole) reacts with the alkyne (dipolarophile). Thermal conditions often yield a 1:1 mixture of 3,5- and 3,4-regioisomers. The introduction of Cu(I) catalysts enforces high regioselectivity for the 3,5-disubstituted isomer.[1]
-
Causality: The copper acetylide intermediate directs the attack of the nitrile oxide oxygen to the more substituted carbon, locking the regiochemistry.
-
Key Advantage: High tolerance for functional groups (esters, amides) that might hydrolyze under the harsh acidic/basic conditions of condensation methods.
Method B: Condensation of Hydroxylamine with 1,3-Dicarbonyls
The classical Claisen-type approach.
-
Mechanism: Nucleophilic attack of hydroxylamine (
) on a carbonyl carbon. -
Regioselectivity Challenge: In unsymmetrical 1,3-diketones,
can attack either carbonyl.-
Control Strategy:pH modulation . Under basic conditions, the harder nucleophile (oxygen) attacks the harder electrophile. Under acidic conditions, the nitrogen attacks the more electrophilic carbonyl.
-
-
Key Advantage: Atom economy.[2][3][4][5] The only byproduct is water (and salt if neutralized).
Method C: Iodine-Mediated Oxidative Cyclization
A metal-free approach utilizing hypervalent iodine reagents (e.g., PIDA, PIFA) or elemental iodine (
-
Mechanism: An unsaturated ketoxime undergoes oxidative activation (N-I bond formation) followed by intramolecular nucleophilic attack by the pendant alkene/alkyne.
-
Key Advantage: Avoids trace metal contamination (critical for late-stage pharmaceutical intermediates) and allows access to fused isoxazole-ring systems (e.g., benzisoxazoles).
Visualizing the Pathways
The following diagram illustrates the divergent mechanistic flows and the decision points for regioselectivity.
Caption: Mechanistic divergence of isoxazole synthesis. Note the specific role of Copper (Method A) and pH (Method B) in determining regiochemical outcomes.
Comparative Data Analysis
The following data aggregates average performance metrics from recent literature (2015–2025) for standard substrates (e.g., phenyl-substituted systems).
| Metric | [3+2] Cycloaddition (Cu-Cat) | Condensation (1,3-Dicarbonyl) | Oxidative Cyclization ( |
| Average Yield | 85 – 98% | 70 – 90% | 60 – 85% |
| Regioselectivity (rr) | >98:2 (3,5-isomer) | Variable (Substrate/pH dependent) | N/A (Intramolecular) |
| Atom Economy | High (100% if nitrile oxide in situ) | High ( | Moderate (Oxidant waste) |
| Reaction Time | 4 – 12 Hours | 1 – 6 Hours (Microwave < 30 min) | 2 – 24 Hours |
| Scalability | Moderate (Explosive potential of dried nitrile oxides) | Excellent | Good |
| Green Score | High (Aq. alcohols, ambient temp) | High (Water solvent possible) | Moderate (Iodine waste) |
Validated Experimental Protocols
Protocol A: Copper-Catalyzed [3+2] Cycloaddition
Best for: Discovery chemistry, generating diverse libraries.
Reagents:
-
Terminal Alkyne (1.0 equiv)
-
Chloramine-T (1.2 equiv, Oxidant)
- (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent:
(1:1)
Step-by-Step:
-
In Situ Generation: Dissolve aldoxime and alkyne in
. -
Catalyst Addition: Add Chloramine-T followed immediately by
and Sodium Ascorbate. Note: Chloramine-T generates the nitrile oxide in situ, preventing dimerization. -
Reaction: Stir at room temperature for 6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.
-
Purification: Often not required due to high conversion. Recrystallize if necessary.
Protocol B: Regioselective Condensation
Best for: Large-scale synthesis of specific isomers.
Reagents:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Hydroxylamine Hydrochloride (
) (1.2 mmol) -
Solvent: Ethanol or Water[3]
-
Base/Acid: NaOH (for basic) or HCl (for acidic)
Step-by-Step:
-
Conditioning:
-
For 3,5-isomer: Dissolve diketone in EtOH.[3] Add HCl (cat.) and reflux.
-
For 5,3-isomer: Dissolve diketone in
. Add NaOH (1 equiv) to buffer pH > 10.
-
-
Addition: Add
portion-wise. -
Reflux: Heat to 80°C for 3 hours.
-
Quench: Neutralize to pH 7.
-
Isolation: The product often precipitates upon cooling. Filter and wash with cold water.[3]
Decision Matrix: Which Route to Choose?
Use the following logic flow to select the optimal method for your specific substrate.
Caption: Decision tree for selecting synthesis route based on structural constraints.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][8][9][10][11] Past and Future. Angewandte Chemie International Edition. Link
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link
-
Praveen, C., et al. (2010).[8] AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes.[8][12] Synlett.[8] Link
-
Ganguly, N. C., & Mondal, P. (2010).[13] Efficient Iodine-Mediated Beckmann Rearrangement of Ketoximes.[13] Synthesis.[2][3][4][5][6][7][8][13][14][15][16] Link
-
Kou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition.[17] Beilstein Journal of Organic Chemistry. Link
-
Silva, R. G. M., et al. (2018).[11] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles. RSC Advances. Link
Sources
- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | Sciety [sciety.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. books.lucp.net [books.lucp.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction | MDPI [mdpi.com]
- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 12. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 13. Efficient Iodine-Mediated Beckmann Rearrangement of Ketoximes to Amides under Mild Neutral Conditions [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
